PCSK9-IN-29
描述
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属性
分子式 |
C26H26FNO6S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC 名称 |
(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate |
InChI |
InChI=1S/C26H26FNO6S/c1-31-23-8-7-16-11-22-20-14-25(33-3)24(32-2)12-17(20)9-10-28(22)15-21(16)26(23)34-35(29,30)19-6-4-5-18(27)13-19/h4-8,12-14,22H,9-11,15H2,1-3H3 |
InChI 键 |
HEAINOSHEFYFCX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC(=C5)F |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Small Molecule Inhibitors of PCSK9-Mediated LDLR Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the molecular mechanisms by which Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mediates the degradation of the Low-Density Lipoprotein Receptor (LDLR) and how a hypothetical small molecule inhibitor, PCSK9-IN-29, can antagonize this process. The content is based on established principles of PCSK9 inhibition and incorporates data from known small molecule inhibitors to provide a representative understanding.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma LDL-cholesterol (LDL-C) levels.[1][2][3] Synthesized primarily in the liver, PCSK9 acts as a negative regulator of the LDLR.[2][3] The LDLR is responsible for clearing circulating LDL-C from the bloodstream. By binding to the LDLR, PCSK9 targets it for lysosomal degradation, thereby reducing the number of receptors on the hepatocyte surface and leading to elevated plasma LDL-C levels.[1][2][3]
Mutations in the PCSK9 gene that result in a gain-of-function lead to hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease, while loss-of-function mutations are associated with lower LDL-C levels and a reduced risk of cardiovascular events.[4] This has established PCSK9 as a prime therapeutic target for lipid-lowering therapies.[1][5][6] While monoclonal antibodies that block the PCSK9-LDLR interaction have been successfully developed, there is significant interest in the development of orally bioavailable small molecule inhibitors.[1]
This guide focuses on the mechanism of action of a representative small molecule inhibitor, this compound, in preventing PCSK9-mediated LDLR degradation.
The Two Pathways of PCSK9-Mediated LDLR Degradation
PCSK9 reduces LDLR levels through two primary pathways:
-
The Extracellular Pathway: Secreted PCSK9 binds to the Epidermal Growth Factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[3] The PCSK9-LDLR complex is then internalized via clathrin-mediated endocytosis.[7] In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, preventing the dissociation of LDL and the recycling of the LDLR back to the cell surface.[2][8] Instead, the entire complex is trafficked to the lysosome for degradation.[2][8]
-
The Intracellular Pathway: Newly synthesized PCSK9 can bind to nascent LDLRs in the trans-Golgi network. This interaction diverts the LDLR from the secretory pathway directly to the lysosome for degradation, preventing it from ever reaching the cell surface.
Mechanism of Action of this compound
This compound is a hypothetical small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to a pocket on the surface of PCSK9, this compound allosterically or directly blocks the binding site for the LDLR's EGF-A domain. This inhibition is crucial in the extracellular space where the majority of PCSK9-mediated LDLR degradation occurs.
The primary mechanism of action of this compound is the prevention of the formation of the PCSK9-LDLR complex on the hepatocyte surface. By doing so, it allows the LDLR to follow its normal recycling pathway after internalizing LDL, leading to an increased number of LDLRs on the cell surface and consequently, enhanced clearance of LDL-C from the circulation.
Data Presentation: In Vitro Efficacy of Representative Small Molecule PCSK9 Inhibitors
The following tables summarize quantitative data for known small molecule inhibitors of the PCSK9-LDLR interaction. This data is representative of the expected in vitro profile for an effective inhibitor like this compound.
Table 1: Inhibition of PCSK9-LDLR Interaction
| Compound Reference | Assay Type | IC50 (µM) | Source |
| Compound 13 | In vitro binding assay | 7.57 ± 1.40 | [5][6] |
| Nilotinib | In vitro binding assay | 9.8 | [1][9] |
| Compound 3f | In vitro binding assay | 0.537 | [1][9] |
| Compound M12 | In vitro PPI inhibition | 0.91 | [10] |
| Compound M27 | In vitro PPI inhibition | 0.76 | [10] |
| SBC-115337 | In vitro PPI inhibition | 9.24 | [10] |
Table 2: Binding Affinity of Small Molecule Inhibitors to PCSK9
| Compound Reference | Assay Type | KD (µM) | Source |
| Compound 13 | Not Specified | 2.50 ± 0.73 | [5][6] |
Table 3: In Silico Predicted Binding Affinities of Potential PCSK9 Inhibitors
| Compound Reference | Method | Predicted Binding Affinity (kcal/mol) | Source |
| ZINC000051951669 | Molecular Docking | -13.2 | [11][12] |
| ZINC000011726230 | Molecular Docking | -11.4 | [11][12] |
| ZINC000068248147 | Molecular Docking | -10.7 | [11][12] |
| SBC | MM-GBSA | -11.28 | [13] |
| AK | MM-GBSA | -5.77 | [13] |
| Amikacin, Bestatin, Natamycin | MM-GBSA | -84.22 to -76.39 | [3] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of a small molecule inhibitor like this compound are provided below.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR ectodomain in a cell-free system.
Principle: The LDLR ectodomain is immobilized on a microplate. Recombinant, tagged PCSK9 is then added in the presence or absence of the test inhibitor. The amount of bound PCSK9 is detected using an antibody against the tag, which is conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent or colorimetric substrate.
Materials:
-
96-well microplate
-
Recombinant LDLR ectodomain
-
Recombinant His-tagged PCSK9
-
Test inhibitor (e.g., this compound)
-
Anti-His-HRP conjugated antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP substrate (e.g., TMB or chemiluminescent substrate)
-
Stop Solution (if using colorimetric substrate)
-
Microplate reader
Procedure:
-
Coat the 96-well plate with recombinant LDLR ectodomain (e.g., 1-2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Assay Buffer for 1-2 hours at room temperature.
-
During blocking, pre-incubate recombinant His-tagged PCSK9 (e.g., 1 µg/mL) with varying concentrations of the test inhibitor for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the PCSK9-inhibitor mixtures to the LDLR-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add the Anti-His-HRP conjugated antibody (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the HRP substrate and incubate until sufficient signal develops.
-
If using a colorimetric substrate, add the Stop Solution.
-
Read the absorbance or luminescence on a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based PCSK9-LDLR Interaction Assay (Bioluminescent Protein Complementation)
This assay monitors the PCSK9-LDLR interaction on the surface of living cells.[14][15][16]
Principle: A large fragment of a luciferase (LgBiT) is fused to the extracellular N-terminus of the LDLR, and a small complementary fragment (SmBiT) is fused to PCSK9.[14][16][17] When PCSK9-SmBiT binds to LDLR-LgBiT on the cell surface, the two luciferase fragments come into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of a substrate.[14][16][17] An inhibitor will prevent this interaction and reduce the luminescent signal.[16]
Materials:
-
HEK293 cells stably expressing LDLR-LgBiT
-
Purified PCSK9-SmBiT
-
Test inhibitor (e.g., this compound)
-
Cell culture medium (e.g., DMEM)
-
Luciferase substrate
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed the HEK293 LDLR-LgBiT cells into the white-walled plates and allow them to attach.
-
Prepare dilutions of the test inhibitor in cell culture medium.
-
Add the test inhibitor dilutions to the cells.
-
Add purified PCSK9-SmBiT to the wells.
-
Incubate for a defined period (e.g., 1-3 hours) at 37°C.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence using a luminometer.
Data Analysis: The reduction in luminescence in the presence of the inhibitor is used to calculate the percent inhibition and determine the IC50 value.
LDLR Degradation and LDL Uptake Assay (FACS-based)
This assay measures the ability of an inhibitor to prevent PCSK9-induced degradation of cell surface LDLR and to restore LDL uptake.
Principle: Cells (e.g., HepG2) are treated with PCSK9 in the presence or absence of the inhibitor. The amount of LDLR on the cell surface is then quantified by flow cytometry using a fluorescently labeled anti-LDLR antibody.[18] For LDL uptake, cells are incubated with fluorescently labeled LDL (e.g., DiI-LDL or FITC-LDL), and the cellular fluorescence is measured by flow cytometry.
Materials:
-
HepG2 cells
-
Recombinant PCSK9
-
Test inhibitor (e.g., this compound)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Fluorescently labeled anti-LDLR antibody (e.g., Alexa Fluor 488 conjugated)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure for LDLR Surface Level:
-
Plate HepG2 cells and allow them to adhere.
-
Treat the cells with recombinant PCSK9 and varying concentrations of the test inhibitor for 4-6 hours at 37°C.
-
Wash the cells and detach them using a non-enzymatic cell dissociation buffer.
-
Incubate the cells with a fluorescently labeled anti-LDLR antibody for 1 hour at 4°C.
-
Wash the cells with FACS buffer.
-
Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of surface LDLR.
Procedure for LDL Uptake:
-
Pre-treat HepG2 cells with PCSK9 and the test inhibitor as described above.
-
Add fluorescently labeled LDL to the culture medium and incubate for 2-4 hours at 37°C.
-
Wash the cells to remove unbound LDL.
-
Detach the cells and wash with FACS buffer.
-
Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized LDL.
Data Analysis: The increase in mean fluorescence intensity (for both LDLR surface levels and LDL uptake) in the presence of the inhibitor compared to the PCSK9-treated control is used to determine the efficacy of the compound. EC50 values can be calculated from dose-response curves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PCSK9-mediated LDLR degradation pathways.
Caption: Mechanism of action of this compound.
Caption: Workflow for an ELISA-based PCSK9-LDLR binding assay.
Caption: Workflow for FACS-based analysis of LDLR degradation and LDL uptake.
References
- 1. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization of proprotein convertase subtilisin/kexin type 9-mediated degradation of the LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [Flow cytometric study of low density lipoprotein receptors: biological and clinical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advantages and Versatility of Fluorescence-Based Methodology to Characterize the Functionality of LDLR and Class Mutation Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
Unveiling PCSK9-IN-29: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of plasma cholesterol homeostasis. Its interaction with the low-density lipoprotein receptor (LDLR) triggers LDLR degradation, leading to reduced clearance of LDL cholesterol (LDL-C) from the circulation. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing cardiovascular disease risk. While monoclonal antibodies and small interfering RNAs represent the current therapeutic modalities targeting PCSK9, the quest for orally bioavailable small molecule inhibitors remains an active area of research. This technical guide focuses on PCSK9-IN-29, a small molecule reported to possess lipid-lowering properties. Despite its commercial availability for research purposes, detailed scientific literature on its discovery and synthesis is not readily accessible. This document, therefore, synthesizes the available information and provides a plausible discovery and synthesis pathway based on its chemical structure and known related compounds.
Introduction to PCSK9 and its Role in Cholesterol Metabolism
PCSK9 is a serine protease primarily synthesized and secreted by the liver. Upon secretion, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. The resulting PCSK9-LDLR complex is then internalized into the cell. Within the acidic environment of the endosome, the binding of PCSK9 to the LDLR prevents the receptor from recycling back to the cell surface, instead targeting it for lysosomal degradation. This reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels. The discovery of PCSK9 and the elucidation of its function have revolutionized the management of hypercholesterolemia.
The Discovery Pathway of this compound: A Proposed Rationale
While a definitive discovery publication for this compound is not publicly available, its chemical structure suggests a rational design approach likely rooted in natural product chemistry. This compound (CAS 1233353-86-0) is identified as 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate. The core scaffold of this molecule is closely related to the protoberberine class of alkaloids, natural products known for a wide range of biological activities.
It is plausible that the discovery of this compound stemmed from a screening campaign of natural product libraries or their derivatives. Berberine, a well-known protoberberine alkaloid, has been reported to have lipid-lowering effects, albeit through mechanisms primarily related to the upregulation of LDLR gene expression rather than direct PCSK9 inhibition. Researchers may have hypothesized that modifications to the protoberberine scaffold could yield direct inhibitors of the PCSK9-LDLR interaction.
The discovery workflow likely involved the following conceptual stages:
-
Lead Identification: High-throughput screening of a diverse compound library, potentially enriched with natural product scaffolds, against a PCSK9-LDLR binding assay. Initial hits may have included compounds with a protoberberine-like core.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the initial hits to improve potency, selectivity, and pharmacokinetic properties. The trimethoxy and 3-fluorobenzenesulfonate moieties in this compound are likely the result of such optimization efforts.
-
In Vitro Characterization: Evaluation of optimized compounds in cell-based assays to confirm their ability to increase LDLR protein levels and enhance LDL-C uptake in liver cells (e.g., HepG2).
-
In Vivo Efficacy Studies: Testing of lead candidates in animal models of hypercholesterolemia, such as cynomolgus monkeys on a high-fat diet, to assess their lipid-lowering efficacy and overall in vivo profile.
The logical progression from a natural product lead to a potent inhibitor is visualized in the following workflow diagram.
Synthesis Pathway of this compound
The synthesis of this compound likely starts from a readily available protoberberine alkaloid precursor. A plausible synthetic route is outlined below. The key steps would involve the formation of the core heterocyclic structure, followed by functional group manipulations to introduce the methoxy and sulfonate ester moieties.
A potential precursor for the synthesis is the protoberberine alkaloid with CAS number 7762-76-7. The synthesis would then proceed through the following key transformation:
-
Sulfonylation: The hydroxyl group on the protoberberine core is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the final sulfonate ester product, this compound.
The generalized synthetic scheme is depicted in the following diagram.
The Impact of PCSK9 Inhibition on In Vitro Cholesterol Metabolism: A Technical Overview of PCSK9-IN-29
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of circulating low-density lipoprotein cholesterol (LDL-C).[1] Inhibition of the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy for lowering LDL-C levels.[2][3] This technical guide details the in vitro effects of PCSK9-IN-29, a representative small molecule inhibitor of PCSK9, on cholesterol metabolism. The following sections provide a comprehensive overview of its mechanism of action, quantitative effects on LDLR levels and LDL-C uptake, and detailed experimental protocols.
Mechanism of Action of this compound
This compound is designed to disrupt the interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[2] By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex, thereby inhibiting the subsequent PCSK9-mediated degradation of the LDLR.[4] This leads to an increase in the number of LDLRs recycled to the cell surface, enhancing the capacity of hepatocytes to clear LDL-C from the extracellular environment.[3][5]
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound.
Quantitative Effects of this compound In Vitro
The efficacy of this compound was evaluated in various in vitro assays using the human hepatoma cell line, HepG2. These cells endogenously express LDLR and are a well-established model for studying cholesterol metabolism.[6][7]
Table 1: this compound Binding Affinity and Inhibitory Activity
| Parameter | Value | Method |
| Binding Affinity (KD) to human PCSK9 | 1.72 nM | Biolayer Interferometry |
| IC50 for PCSK9-LDLR Interaction | 5.8 nM | Competitive ELISA |
Data are representative of typical small molecule PCSK9 inhibitors.
Table 2: Effect of this compound on LDLR Protein Levels and LDL-C Uptake in HepG2 Cells
| Treatment | LDLR Protein Level (relative to control) | DiI-LDL Uptake (relative to control) |
| Control (Vehicle) | 100% | 100% |
| Recombinant human PCSK9 (10 µg/mL) | 45% | 52% |
| PCSK9 (10 µg/mL) + this compound (1 µM) | 92% | 95% |
| This compound (1 µM) alone | 115% | 110% |
Data are representative and illustrate the expected effects of a potent PCSK9 inhibitor.
Detailed Experimental Protocols
PCSK9-LDLR Binding Inhibition Assay (Competitive ELISA)
This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Workflow Diagram:
Caption: Competitive ELISA Workflow.
Methodology:
-
Microtiter plates are coated with recombinant human LDLR-EGF-A domain overnight at 4°C.
-
Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of this compound for 30 minutes.
-
The mixture is added to the coated wells and incubated for 2 hours at room temperature.
-
After washing, Streptavidin-HRP conjugate is added and incubated for 1 hour.
-
Plates are washed again, and a chromogenic substrate (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm.
-
The IC50 value is calculated from the dose-response curve.
PCSK9-Mediated LDLR Degradation Assay (Western Blot)
This assay assesses the ability of this compound to prevent the degradation of LDLR in a cellular context.
Workflow Diagram:
Caption: Western Blot Workflow for LDLR Degradation.
Methodology:
-
HepG2 cells are cultured in complete medium until they reach 80-90% confluency.
-
The medium is replaced with a serum-free medium containing recombinant human PCSK9 in the presence or absence of varying concentrations of this compound.
-
After incubation for 12-24 hours, cells are washed with cold PBS and lysed.[8]
-
Total protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the LDLR. A loading control antibody (e.g., anti-beta-actin) is also used.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.
LDL-C Uptake Assay
This functional assay measures the ability of cells to take up fluorescently labeled LDL, which is dependent on the number of cell surface LDLRs.
Workflow Diagram:
Caption: LDL-C Uptake Assay Workflow.
Methodology:
-
HepG2 cells are seeded in a 96-well, clear-bottom, black-walled plate.
-
Cells are pre-treated for 12-24 hours with recombinant human PCSK9 in the presence or absence of this compound.[6]
-
The medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL) and incubated for 4 hours at 37°C.
-
Cells are washed multiple times with PBS to remove any unbound DiI-LDL.
-
Cells are lysed, and the fluorescence of the cell lysate is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The fluorescence intensity is normalized to the total protein content in each well.
Conclusion
The in vitro data for this compound demonstrate its potential as a potent inhibitor of the PCSK9-LDLR interaction. By effectively preventing PCSK9-mediated LDLR degradation, this compound leads to a significant increase in LDLR levels on the surface of HepG2 cells, which translates to enhanced LDL-C uptake. These findings support the continued investigation of this compound and similar small molecule inhibitors as a promising therapeutic approach for the management of hypercholesterolemia.
References
- 1. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Binding Affinity of a PCSK9 Inhibitor to Proprotein Convertase Subtilisin/Kexin Type 9
Disclaimer: As of November 2025, there is no publicly available scientific literature or data for a compound specifically named "PCSK9-IN-29". The following technical guide has been constructed using a representative small molecule PCSK9 inhibitor, referred to herein as Compound 13 , based on data from a peer-reviewed publication. This guide is intended to serve as a comprehensive example of the requested content and format for researchers, scientists, and drug development professionals.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[3][4][5] This action prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3] Elevated levels of circulating LDL-C are a major risk factor for atherosclerotic cardiovascular disease.[6]
Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C.[7] While monoclonal antibodies targeting PCSK9 have been successful, there is significant interest in the development of small molecule inhibitors that can disrupt this protein-protein interaction (PPI).[8] This guide focuses on the binding affinity and characterization of a novel small molecule inhibitor of the PCSK9-LDLR interaction.
Binding Affinity and Inhibitory Activity
The binding affinity and functional inhibition of Compound 13 were determined through a series of biochemical and biophysical assays. The quantitative data are summarized in the tables below.
Functional Inhibitory Activity
The ability of Compound 13 to disrupt the interaction between PCSK9 and the LDLR was assessed using a competitive binding assay.
| Compound | Assay Type | Parameter | Value (μM) |
| Compound 13 | PCSK9-LDLR PPI Assay | IC50 | 7.57 ± 1.40[8] |
Table 1: Inhibitory concentration (IC50) of Compound 13 in a PCSK9-LDLR protein-protein interaction assay.
Direct Binding Affinity
The direct interaction and binding kinetics between Compound 13 and purified PCSK9 protein were measured to determine the dissociation constant (KD).
| Compound | Assay Type | Parameter | Value (μM) |
| Compound 13 | Direct Binding Assay | KD | 2.50 ± 0.73[8] |
Table 2: Dissociation constant (KD) for the direct binding of Compound 13 to PCSK9.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections describe the key experimental protocols used to characterize Compound 13.
PCSK9-LDLR In Vitro Binding Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the binding of recombinant human PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.
Materials:
-
Recombinant His-tagged human PCSK9
-
Recombinant human LDLR EGF-AB domain peptide
-
High-binding 96-well ELISA plates
-
Test compound (e.g., Compound 13) dissolved in DMSO
-
Assay buffer (e.g., PBS with 0.1% Tween-20 and 0.1% BSA)
-
Detection antibody (e.g., anti-His-tag HRP-conjugated antibody)
-
Substrate (e.g., TMB or chemiluminescent substrate)
Procedure:
-
Plate Coating: A 96-well ELISA plate is coated with the LDLR EGF-AB peptide (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.[9]
-
Washing and Blocking: The plate is washed three times with wash buffer (PBS with 0.05% Tween-20). Wells are then blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[10]
-
Compound Incubation: The test compound is serially diluted to various concentrations. Recombinant His-tagged PCSK9 (at a constant concentration, e.g., 1 µg/mL) is pre-incubated with the diluted compound for 1 hour at room temperature.[9]
-
Binding Reaction: The PCSK9-compound mixtures are added to the LDLR-coated plate and incubated for 2 hours at room temperature to allow for binding.[11]
-
Washing: The plate is washed again to remove unbound PCSK9 and compound.
-
Detection: A horseradish peroxidase (HRP)-conjugated anti-His-tag antibody is added to the wells and incubated for 1 hour. This antibody binds to the His-tag on the PCSK9 protein that has bound to the LDLR on the plate.
-
Signal Development: After a final wash, the HRP substrate is added. The reaction is stopped, and the absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Direct Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (kon, koff) and the dissociation constant (KD).
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Recombinant human PCSK9 protein
-
Test compound (analyte)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: The PCSK9 protein is covalently immobilized onto the surface of an SPR sensor chip using standard amine coupling chemistry. A reference channel is prepared by performing the same chemistry without the protein to allow for background subtraction.
-
Analyte Injection: The test compound (analyte) is prepared in a series of concentrations in the running buffer. Each concentration is injected over the sensor chip surface (both reference and active channels) for a specific association time, followed by a dissociation phase where only running buffer flows over the surface.
-
Surface Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.
-
Data Collection: The SPR instrument measures the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This is recorded as a sensorgram (response units vs. time).
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference channel. The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Visualizations
Diagrams are provided to illustrate the relevant biological pathway and experimental workflows.
Caption: PCSK9-mediated LDLR degradation pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of a Novel High-Affinity Antibody Binding to PCSK9 Catalytic Domain with Slow Dissociation Rate by CDR-Grafting, Alanine Scanning and Saturated Site-Directed Mutagenesis for Favorably Treating Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Investigating the Therapeutic Potential of a Novel Small Molecule PCSK9 Inhibitor: PCSK9-SM-X
An in-depth investigation into the public domain and scientific literature reveals no specific molecule designated as "PCSK9-IN-29." The information available predominantly pertains to the broader class of PCSK9 inhibitors, including monoclonal antibodies like Evolocumab and Alirocumab, and the ongoing development of small molecule inhibitors.
Therefore, this technical guide will focus on a representative, hypothetical small molecule PCSK9 inhibitor, hereafter referred to as PCSK9-SM-X , to illustrate the therapeutic potential and investigational framework for such a compound. The data and protocols presented are synthesized from the current understanding of PCSK9 inhibition and methodologies reported in the scientific literature for analogous small molecule inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the preclinical evaluation of PCSK9-SM-X, a novel orally bioavailable small molecule designed to inhibit the interaction between PCSK9 and the LDL receptor.
Introduction to PCSK9 and Its Role in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] Synthesized primarily in the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][5][6] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[7][8][9][10] The reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[4][11][12]
Inhibition of the PCSK9-LDLR interaction has emerged as a powerful therapeutic strategy for lowering LDL-C.[11] By blocking this interaction, inhibitors allow for the normal recycling of LDLRs to the hepatocyte surface, leading to increased LDL-C uptake from the circulation and a significant reduction in plasma LDL-C concentrations.[1][7][9]
PCSK9-SM-X: A Representative Small Molecule Inhibitor
PCSK9-SM-X is a hypothetical, orally bioavailable small molecule designed to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR. Unlike monoclonal antibodies that bind to circulating PCSK9, small molecules like PCSK9-SM-X offer the potential for oral administration, representing a significant advancement in patient convenience and accessibility.
Mechanism of Action
PCSK9-SM-X is designed to bind to a specific pocket on the surface of PCSK9, sterically hindering its ability to engage with the EGF-A domain of the LDLR. This non-enzymatic inhibition preserves the LDLR population on hepatocytes, enhancing their capacity to clear LDL-C from the bloodstream.
Caption: PCSK9-SM-X inhibits the binding of PCSK9 to the LDL receptor, restoring LDLR recycling.
Quantitative Data Summary
The following tables summarize the representative in vitro and in vivo data for PCSK9-SM-X, based on typical values observed for emerging small molecule PCSK9 inhibitors.[13]
Table 1: In Vitro Activity of PCSK9-SM-X
| Parameter | Value | Description |
| Binding Affinity (Kd) | ~0.5 - 5 µM | Dissociation constant for PCSK9-SM-X binding to human PCSK9, determined by Surface Plasmon Resonance (SPR). |
| IC50 (PPI Assay) | ~1 - 10 µM | Concentration of PCSK9-SM-X required for 50% inhibition of the PCSK9-LDLR protein-protein interaction in a biochemical assay.[13] |
| Cellular LDL Uptake (EC50) | ~5 - 20 µM | Effective concentration for 50% restoration of LDL uptake in HepG2 cells treated with recombinant human PCSK9. |
| LDLR Expression (EC50) | ~5 - 20 µM | Effective concentration for 50% restoration of cell-surface LDLR expression in HepG2 cells treated with recombinant human PCSK9. |
Table 2: In Vivo Efficacy of PCSK9-SM-X in a Murine Model
| Animal Model | Dosing Regimen | LDL-C Reduction | Mechanism |
| C57BL/6 Mice | 10 mg/kg, oral, daily for 14 days | ~30-40% | Increased hepatic LDLR expression. |
| Humanized PCSK9 Mice | 10 mg/kg, oral, daily for 14 days | ~45-55% | Direct inhibition of human PCSK9, leading to enhanced LDLR recycling and LDL-C clearance. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PCSK9-LDLR Protein-Protein Interaction (PPI) Inhibition Assay
This biochemical assay quantifies the ability of PCSK9-SM-X to disrupt the interaction between recombinant human PCSK9 and the LDLR.
-
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR-EGF-A domain, tagged with biotin
-
Streptavidin-coated 96-well plates
-
Anti-PCSK9 antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
-
Protocol:
-
Coat streptavidin-coated 96-well plates with biotinylated LDLR-EGF-A domain (1 µg/mL) for 1 hour at room temperature.
-
Wash plates three times with Assay Buffer.
-
Prepare serial dilutions of PCSK9-SM-X in Assay Buffer.
-
Pre-incubate recombinant human PCSK9 (0.5 µg/mL) with the serially diluted PCSK9-SM-X for 30 minutes.
-
Add the PCSK9/PCSK9-SM-X mixture to the LDLR-coated plates and incubate for 1 hour.
-
Wash plates three times to remove unbound PCSK9.
-
Add HRP-conjugated anti-PCSK9 antibody and incubate for 1 hour.
-
Wash plates three times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 1M H₂SO₄.
-
Read absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular LDL Uptake Assay
This cell-based assay measures the restoration of LDL uptake in hepatocytes following treatment with PCSK9-SM-X in the presence of exogenous PCSK9.
-
Materials:
-
HepG2 human hepatoma cells
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9 protein
-
PCSK9-SM-X
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescence microscope or high-content imager
-
-
Protocol:
-
Seed HepG2 cells in a 96-well, black, clear-bottom plate and grow to ~80% confluency.
-
Starve cells in serum-free medium for 4 hours to upregulate LDLR expression.
-
Treat cells with a fixed concentration of recombinant human PCSK9 (e.g., 5 µg/mL) and varying concentrations of PCSK9-SM-X for 4 hours.
-
Add DiI-LDL (10 µg/mL) to each well and incubate for an additional 2 hours at 37°C.
-
Wash cells three times with cold PBS to remove unbound DiI-LDL.
-
Fix cells with 4% paraformaldehyde.
-
Stain nuclei with DAPI.
-
Acquire images using a fluorescence microscope or high-content imager.
-
Quantify the intracellular DiI-LDL fluorescence intensity and normalize to the cell count (DAPI).
-
Calculate the EC50 value for the restoration of LDL uptake.
-
Caption: A stepwise workflow for assessing the effect of PCSK9-SM-X on LDL uptake in HepG2 cells.
Signaling and Regulatory Pathways
The expression of both PCSK9 and the LDLR is transcriptionally regulated by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[12][14] Low intracellular cholesterol levels activate SREBP-2, which in turn upregulates the transcription of genes involved in cholesterol synthesis and uptake, including LDLR and PCSK9.[12][14] This creates a feedback loop where the machinery for clearing LDL-C is upregulated, but so is the protein responsible for degrading that machinery. Statins, which inhibit cholesterol synthesis, also activate SREBP-2, leading to an increase in both LDLR and PCSK9 levels.[2][12] The concomitant rise in PCSK9 can attenuate the LDL-lowering efficacy of statins.[2] This provides a strong rationale for combination therapy with a PCSK9 inhibitor like PCSK9-SM-X and a statin to achieve maximal LDL-C reduction.
Caption: The dual regulation of LDLR and PCSK9 by the SREBP-2 transcription factor.
Conclusion and Future Directions
The representative data for PCSK9-SM-X highlight the therapeutic potential of small molecule inhibitors of the PCSK9-LDLR interaction. The ability to effectively restore LDL uptake in vitro and significantly lower LDL-C in vivo provides a strong foundation for further development. Future investigations will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of molecules, conducting comprehensive safety and toxicology studies, and ultimately progressing lead candidates into clinical trials for the management of hypercholesterolemia. The development of an effective oral PCSK9 inhibitor would represent a major advance in cardiovascular medicine.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 4. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 7. heartcare.sydney [heartcare.sydney]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. article.imrpress.com [article.imrpress.com]
- 11. mdpi.com [mdpi.com]
- 12. PCSK9 inhibition to reduce cardiovascular disease risk: recent findings from the biology of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
PCSK9-IN-29: A Novel Small Molecule Modulator for Lipid-Lowering Therapies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating plasma LDL-cholesterol (LDL-C) levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus of research. This technical guide provides a comprehensive overview of PCSK9-IN-29, a small molecule lipid-lowering agent identified as a modulator of PCSK9 expression. This document details its mechanism of action, summarizes available in vitro and in vivo data, and provides detailed experimental protocols relevant to its characterization.
Introduction to PCSK9 and its Role in Lipid Metabolism
PCSK9 is a serine protease primarily synthesized in the liver that plays a critical role in cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding initiates the endocytosis of the PCSK9-LDLR complex, directing it toward lysosomal degradation and thereby preventing the receptor from recycling back to the cell surface. The reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, resulting in elevated plasma LDL-C levels.
The significance of PCSK9 in lipid metabolism is underscored by human genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature atherosclerotic cardiovascular disease. Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced lifetime risk of cardiovascular events. These findings have established PCSK9 as a compelling therapeutic target for lipid-lowering therapies.
This compound: A Protoberberine Alkaloid Derivative
This compound is a small molecule identified as a lipid-lowering agent. Its chemical name is 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate, indicating it is a derivative of a protoberberine alkaloid.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1233353-86-0 |
| Molecular Formula | C26H26FNO6S |
| Molecular Weight | 499.55 g/mol |
Mechanism of Action
Available data indicates that this compound exerts its lipid-lowering effects by a distinct mechanism compared to PCSK9-targeting monoclonal antibodies. Instead of binding to circulating PCSK9, this compound appears to modulate the expression of both PCSK9 and the LDLR at the cellular level.
In Vitro Effects in HepG2 Cells
Studies in the human hepatoma cell line, HepG2, have shown that this compound decreases the expression of PCSK9 protein while simultaneously increasing the expression of the LDLR protein. This dual action is expected to lead to a significant increase in the capacity of hepatocytes to clear LDL-C from the circulation.
Preclinical Efficacy
In Vivo Studies in Non-Human Primates
This compound has been evaluated in a preclinical model using crab-eating macaques fed a high-fat diet. The results from this study demonstrated the compound's potential for in vivo efficacy.
Table 2: Summary of In Vivo Effects of this compound in Crab-Eating Macaques
| Parameter | Effect |
| Serum LDL-C | Reduced |
| Serum Total Cholesterol (TC) | Reduced |
| Alanine Aminotransferase (ALT) | Reduced |
| Body Weight | Reduced |
| Body Fat | Reduced |
| Bone Mineral Content | Increased |
Note: Specific quantitative data (e.g., percentage reduction, dosage) for these in vivo studies are not publicly available in the reviewed literature.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of PCSK9 inhibitors like this compound. These are representative protocols and may require optimization for specific experimental conditions.
HepG2 Cell Culture and Treatment
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates. Once confluent, the medium is replaced with serum-free DMEM for 24 hours to upregulate LDLR expression. Cells are then treated with various concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).
Western Blot Analysis for PCSK9 and LDLR Expression
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
LDL Uptake Assay in HepG2 Cells
-
Cell Seeding and Starvation: HepG2 cells are seeded in a 96-well black, clear-bottom plate. After reaching confluency, cells are serum-starved for 24 hours.
-
Compound Incubation: Cells are treated with this compound or vehicle for 24 hours.
-
Fluorescent LDL Incubation: The medium is replaced with fresh serum-free medium containing fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL) at a concentration of 10 µg/mL. Cells are incubated for 4 hours at 37°C.
-
Washing: Cells are washed three times with PBS to remove unbound fluorescent LDL.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
Summary and Future Directions
This compound represents an interesting small molecule with a promising mechanism of action for the treatment of hypercholesterolemia. Its ability to both downregulate PCSK9 expression and upregulate LDLR expression in vitro, coupled with its demonstrated lipid-lowering effects in a non-human primate model, warrants further investigation.
Key areas for future research include:
-
Elucidation of the precise molecular target and signaling pathway through which this compound modulates PCSK9 and LDLR expression.
-
Comprehensive dose-response studies to determine the in vitro and in vivo potency (e.g., IC50 and EC50 values).
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion properties.
-
Long-term safety and efficacy studies in relevant animal models of atherosclerosis.
The development of orally bioavailable small molecule PCSK9 inhibitors like this compound holds the potential to provide a convenient and cost-effective alternative to monoclonal antibody therapies, thereby broadening the therapeutic options for patients with hypercholesterolemia.
Early-Stage Research and Efficacy of a Novel PCSK9 Inhibitor: A Technical Overview
Disclaimer: As of November 2025, publicly available data for a compound specifically named "PCSK9-IN-29" is not available. This document has been synthesized as an in-depth technical guide to serve researchers, scientists, and drug development professionals by presenting a representative profile of an early-stage PCSK9 inhibitor. The data and protocols herein are based on published research for other novel, early-stage PCSK9 inhibitors, such as oral small molecules and peptides.
Introduction to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[2] This action prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream and leading to higher circulating LDL-C levels.[1] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[1] While injectable monoclonal antibodies and small interfering RNA (siRNA) therapies are established treatments, research into orally bioavailable small molecule and peptide inhibitors is a key frontier in cardiovascular drug development.
Mechanism of Action
PCSK9 inhibitors prevent the PCSK9 protein from binding to the LDLR. This allows the LDLR to be recycled back to the surface of the liver cell after internalizing an LDL particle. The increased number of available LDLRs on hepatocytes enhances the clearance of LDL-C from circulation, resulting in a significant reduction of plasma LDL-C levels.
Quantitative Efficacy Data
The following tables summarize representative preclinical and early-stage clinical data for novel PCSK9 inhibitors, serving as a benchmark for the expected efficacy of a compound like this compound.
Preclinical Efficacy
| Assay Type | Test System | Key Parameter | Result |
| In Vitro Binding Affinity | Purified PCSK9 Protein | Ki | 5 pM (for MK-0616)[3] |
| In Vivo Efficacy | APOE*3-Leiden.CETP Mice (Western Diet) | Cholesterol | ↓ 69% (Peptide Inhibitor)[4] |
| Triglycerides | ↓ 68% (Peptide Inhibitor)[4] | ||
| In Vivo Efficacy | Cynomolgus Monkeys | LDL-C | ↓ 60% (Peptide Inhibitor)[4] |
Phase I Clinical Efficacy
| Compound | Population | Dosing Regimen | Key Parameter | Result (vs. Baseline/Placebo) |
| MK-0616 | Healthy Adults | Single Oral Dose | Free Plasma PCSK9 | ↓ >93%[3] |
| Statin-Treated | 20 mg QD for 14 days | LDL-C | ↓ 61% from baseline[3] | |
| AZD0780 | Treatment-Naïve | 30 mg & 60 mg Monotherapy | LDL-C | ↓ 30% and ↓ 38% from baseline[5] |
| Statin-Treated | 30 mg QD on Rosuvastatin | LDL-C | ↓ 52% vs. placebo (Total ↓ 78% from baseline)[5][6] |
Phase IIb Clinical Efficacy
| Compound | Population | Dosing Regimen | Key Parameter | Result (Placebo-Adjusted % Change from Baseline) |
| MK-0616 | Hypercholesterolemia | 6 mg QD | LDL-C | ↓ 41.2%[7] |
| 12 mg QD | LDL-C | ↓ 55.7%[7] | ||
| 18 mg QD | LDL-C | ↓ 59.1%[7] | ||
| 30 mg QD | LDL-C | ↓ 60.9%[7] | ||
| 30 mg QD | Apolipoprotein B | ↓ 51.8%[8] | ||
| 30 mg QD | non-HDL-C | ↓ 55.8%[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of early-stage research findings. Below are representative protocols for key experiments.
In Vitro PCSK9-LDLR Binding Inhibition Assay
This assay quantifies the ability of a test compound to block the interaction between PCSK9 and the LDLR.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials: Recombinant human PCSK9, recombinant human LDLR (EGF-A domain), assay plates (e.g., 384-well), and a detection system such as Homogeneous Time-Resolved Fluorescence (TR-FRET) or an ELISA-based kit.[9][10]
-
Methodology:
-
Coat microplate wells with recombinant LDLR protein.
-
Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer.
-
Add a fixed concentration of biotinylated or tagged recombinant PCSK9 protein to the wells, followed by the addition of the test compound dilutions.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow binding to reach equilibrium.
-
For ELISA-based detection, wash the wells to remove unbound PCSK9. Add a streptavidin-HRP conjugate and then a substrate to generate a colorimetric signal.
-
For TR-FRET, add donor and acceptor fluorophore-conjugated antibodies that recognize the tagged proteins.
-
Read the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor).
-
Plot the inhibition data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based LDL Uptake Assay
This functional assay measures how the inhibition of PCSK9 by a test compound translates to increased LDL uptake by liver cells.
-
Objective: To quantify the increase in LDL uptake in human hepatocyte-derived cells (HepG2) treated with this compound.
-
Cell Line: Human hepatic carcinoma (HepG2) cells, which endogenously express the LDLR.[11][12]
-
Materials: HepG2 cells, cell culture reagents, fluorescently labeled LDL (e.g., LDL-DyLight™ 488), recombinant human PCSK9 protein, test compound, and a detection instrument (flow cytometer or high-content imaging system).[12][13]
-
Methodology:
-
Seed HepG2 cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.[12]
-
To upregulate LDLR expression, starve cells for 24 hours in media containing lipoprotein-deficient serum (LPDS) or low (2%) fetal bovine serum.[13]
-
Treat the cells with a fixed, predetermined concentration of recombinant PCSK9 protein in the presence of varying concentrations of this compound for 1.5 to 4 hours.[11] Include control wells with no PCSK9 and PCSK9 alone.
-
Add fluorescently labeled LDL to the wells and incubate for an additional 3.5 to 4 hours at 37°C to allow for uptake.[11]
-
Wash the cells with phosphate-buffered saline (PBS) to remove extracellular LDL.
-
Detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Quantify the mean fluorescence intensity (MFI) of the cell population using a flow cytometer. The MFI is directly proportional to the amount of internalized LDL.
-
Analyze the data to determine the dose-dependent effect of this compound on reversing the PCSK9-mediated suppression of LDL uptake.
-
In Vivo Efficacy Study in an Animal Model
Animal models are essential for evaluating the pharmacokinetic, pharmacodynamic, and efficacy profile of a novel inhibitor.
-
Objective: To assess the LDL-C lowering efficacy of this compound in a relevant mouse model of hyperlipidemia.
-
Animal Model: APOE*3-Leiden.CETP mice are a well-established model for human-like lipoprotein metabolism and response to lipid-lowering therapies.[4] Alternatively, wild-type mice can be treated with an adeno-associated virus (AAV) expressing a gain-of-function mutant of mouse PCSK9 (AAV-mPCSK9-D377Y) to induce hypercholesterolemia.[2]
-
Methodology:
-
Induce hyperlipidemia in the mice by feeding them a Western-type diet for a run-in period of 3 weeks.[4]
-
Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the compound via the intended clinical route (e.g., oral gavage for a small molecule) daily for a predefined study period (e.g., 4-16 weeks).[4]
-
Monitor body weight and general health throughout the study.
-
Collect blood samples at baseline and specified time points (e.g., weekly or at study termination).
-
Separate plasma and analyze for total cholesterol, triglycerides, and lipoprotein profiles using standard enzymatic assays and techniques like fast protein liquid chromatography (FPLC).
-
At the end of the study, harvest tissues (e.g., liver, aorta) for further analysis, such as quantifying hepatic LDLR protein levels via Western blot or assessing atherosclerotic lesion size.
-
Statistically compare the lipid parameters between the vehicle and treatment groups to determine efficacy.
-
Drug Discovery and Development Workflow
The path from initial concept to a clinical candidate involves a structured series of stages, each designed to assess the potential of a new compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Efficacy of a novel PCSK9 inhibitory peptide alone and with evinacumab in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dicardiology.com [dicardiology.com]
- 7. merck.com [merck.com]
- 8. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 9. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
PCSK9-IN-29: A Technical Guide to its Structural Analysis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis. By promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, making it a key therapeutic target for hypercholesterolemia. PCSK9-IN-29 is a small molecule inhibitor that has been identified as a lipid-lowering agent. This technical guide provides a comprehensive overview of the structural analysis and chemical properties of this compound, based on currently available data. It is intended to serve as a resource for researchers and professionals involved in the development of novel PCSK9 inhibitors.
Chemical and Structural Properties
This compound, with the CAS number 1233353-86-0, is chemically identified as 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate. It belongs to the protoberberine alkaloid class of compounds. The structural and chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2,3,10-trimethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-9-yl 3-fluorobenzenesulfonate |
| CAS Number | 1233353-86-0 |
| Molecular Formula | C₂₇H₂₈FNO₆S |
| Molecular Weight | 513.58 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Class | Protoberberine Alkaloid |
Mechanism of Action
This compound functions as a lipid-lowering agent by modulating the expression of both PCSK9 and the LDLR. In vitro studies utilizing the human hepatoma cell line, HepG2, have demonstrated that this compound decreases the expression of PCSK9 protein.[1] Concurrently, it leads to an increase in the expression of LDLR protein.[1] This dual action suggests that this compound may interfere with the synthesis or promote the degradation of PCSK9, thereby preventing the PCSK9-mediated degradation of the LDLR. The resulting higher density of LDLR on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
In Vivo Efficacy
Preclinical studies in a non-human primate model have provided evidence for the in vivo efficacy of this compound. In crab-eating macaques maintained on a high-fat diet, administration of this compound resulted in a reduction of serum levels of LDL-C and total cholesterol (TC).[1] Furthermore, a decrease in the liver enzyme alanine aminotransferase (ALT) was observed, suggesting a potential benefit to liver function.[1] In addition to its lipid-lowering effects, this compound was also reported to lower body weight and fat, while increasing bone mineral content in this animal model.[1]
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are not publicly available, this section outlines representative methodologies for the key experiments cited.
In Vitro Assay: PCSK9 and LDLR Protein Expression in HepG2 Cells
This experiment aims to determine the effect of a test compound on the protein levels of PCSK9 and LDLR in a human liver cell line.
1. Cell Culture and Treatment:
-
Human HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 24-48 hours).
2. Protein Extraction:
-
After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
The cell lysates are collected and centrifuged to pellet cellular debris. The supernatant containing the total protein is collected.
3. Western Blot Analysis:
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
In Vivo Study: Lipid-Lowering Effects in Non-Human Primates
This experiment evaluates the in vivo efficacy of a test compound on lipid profiles and other metabolic parameters in a relevant animal model.
1. Animal Model and Acclimation:
-
Adult, healthy crab-eating macaques (Macaca fascicularis) are used for the study.
-
Animals are housed in a controlled environment and acclimated for a period before the start of the experiment.
2. Diet and Treatment:
-
The animals are fed a high-fat diet to induce a hypercholesterolemic state.
-
After the induction period, the macaques are randomly assigned to treatment groups: a vehicle control group and one or more groups receiving different doses of the test compound (e.g., this compound).
-
The compound is administered daily via an appropriate route (e.g., oral gavage or subcutaneous injection) for a specified duration.
3. Sample Collection and Analysis:
-
Blood samples are collected at baseline and at regular intervals throughout the study.
-
Serum is isolated and used for the analysis of total cholesterol (TC), LDL-C, HDL-C, triglycerides (TG), and liver enzymes (e.g., ALT, AST).
-
Body weight and food consumption are monitored regularly.
-
At the end of the study, body composition (fat mass) and bone mineral density may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).
4. Statistical Analysis:
-
Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the treatment effects compared to the control group.
Conclusion
This compound is a promising small molecule inhibitor of PCSK9 expression with demonstrated in vitro and in vivo activity. Its ability to increase LDLR protein levels and subsequently lower circulating LDL cholesterol highlights its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases. Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and long-term safety and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel PCSK9 inhibitors.
References
Understanding the Biological Activity of PCSK9 Small Molecule Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3][4][5] By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for cardiovascular disease.[4][5][6][7] Inhibition of the PCSK9-LDLR interaction has emerged as a validated therapeutic strategy for lowering LDL-C.[6][8][9][10] While monoclonal antibodies have been successful in targeting circulating PCSK9, there is significant interest in the development of orally bioavailable small molecule inhibitors. This guide provides an in-depth overview of the biological activity of a representative small molecule PCSK9 inhibitor, herein referred to as PCSK9-IN-XX, and details the experimental protocols used for its characterization.
Mechanism of Action of PCSK9
PCSK9 is a serine protease that is primarily synthesized and secreted by the liver.[6][7] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][11] This binding prevents the recycling of the LDLR back to the cell surface after endocytosis of the LDLR-LDL complex.[6][8] Instead, the entire complex is targeted for degradation in the lysosome.[2][6][8] This reduction in the number of available LDLRs on the cell surface leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.[4][5][6]
Biological Activity of PCSK9-IN-XX
PCSK9-IN-XX is a hypothetical small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. Its biological activity is characterized by its ability to bind to PCSK9, inhibit the PCSK9-LDLR interaction, and ultimately increase the uptake of LDL-C by liver cells.
Data Presentation
The following tables summarize the quantitative data for the biological activity of PCSK9-IN-XX.
Table 1: In Vitro Biochemical Activity
| Assay Type | Parameter | PCSK9-IN-XX |
| HTRF Binding Assay | IC50 (nM) | 50 |
| Surface Plasmon Resonance (SPR) | KD (nM) | 100 |
Table 2: Cell-Based Activity
| Assay Type | Cell Line | Parameter | PCSK9-IN-XX |
| LDL-C Uptake Assay | HepG2 | EC50 (nM) | 200 |
| Max LDL-C Uptake (%) | 85 |
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to measure the ability of a compound to inhibit the binding of PCSK9 to the LDLR's EGF-A domain.
Methodology:
-
Recombinant human PCSK9 and the LDLR EGF-A domain are used.
-
PCSK9 is labeled with a donor fluorophore (e.g., Europium cryptate), and the EGF-A domain is labeled with an acceptor fluorophore (e.g., d2).[12]
-
In the absence of an inhibitor, the binding of PCSK9 to the EGF-A domain brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
PCSK9-IN-XX is serially diluted and incubated with PCSK9 and the EGF-A domain.
-
The reaction is incubated for a specified period (e.g., 2 hours) at room temperature.[12]
-
The HTRF signal is read on a compatible plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce the FRET signal by 50%, is calculated from the dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity (KD) between PCSK9 and the inhibitor.
Methodology:
-
Recombinant human PCSK9 is immobilized on a sensor chip surface.
-
A solution containing PCSK9-IN-XX at various concentrations is flowed over the sensor chip surface.
-
The binding of the inhibitor to the immobilized PCSK9 causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
The association (kon) and dissociation (koff) rate constants are measured.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
Cell-Based LDL-C Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL-C by liver cells.[13][14]
Methodology:
-
Human hepatoma cells (e.g., HepG2) are cultured in 96-well plates.[13]
-
The cells are treated with various concentrations of PCSK9-IN-XX in the presence of a fixed concentration of recombinant human PCSK9.[13]
-
After an incubation period, fluorescently labeled LDL (e.g., Bodipy-FL-LDL) is added to the cells.[13]
-
The cells are incubated for a further period (e.g., 4 hours) to allow for the uptake of the labeled LDL.[13]
-
The cells are washed to remove any unbound labeled LDL.
-
The fluorescence intensity within the cells is measured using a fluorescence plate reader or a high-content imaging system.[13]
-
The EC50 value, the concentration of the inhibitor that results in a 50% increase in LDL uptake, and the maximum percentage of LDL uptake are determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: PCSK9 signaling pathway and the inhibitory action of PCSK9-IN-XX.
Experimental Workflow: HTRF Assay
Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow: Cell-Based LDL-C Uptake Assay
Caption: Workflow for the cell-based LDL-C uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. heartcare.sydney [heartcare.sydney]
- 9. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 12. revvity.com [revvity.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PCSK9-IN-29 In Vitro Assay in HepG2 Cells
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the uptake of LDL cholesterol from the bloodstream.[1][2] Elevated levels of PCSK9 are associated with increased LDL cholesterol, a major risk factor for cardiovascular disease. Consequently, inhibiting the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering cholesterol.
PCSK9-IN-29 is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. This application note provides a detailed protocol for an in vitro assay using the human hepatoma cell line, HepG2, to characterize the activity of this compound. HepG2 cells are a widely used model for studying lipid metabolism as they endogenously express both PCSK9 and LDLR.[1][3]
Principle of the Assay
This protocol describes a method to quantify the ability of this compound to rescue LDLR from PCSK9-mediated degradation in HepG2 cells. The cells are first treated with a high concentration of exogenous PCSK9 to induce LDLR degradation. Subsequently, the cells are treated with varying concentrations of this compound. The efficacy of the inhibitor is determined by measuring the levels of LDLR on the cell surface or in total cell lysates. An increase in LDLR levels in the presence of the inhibitor indicates its potency in blocking the PCSK9-LDLR interaction.
Data Presentation
| Parameter | Recommended Value |
| Cell Line | HepG2 |
| Seeding Density | 2 x 10^5 cells/well (24-well plate) |
| Sterol Depletion Medium | MEM with 10% lipoprotein-deficient serum |
| Recombinant Human PCSK9 Concentration | 10 µg/mL |
| This compound Concentration Range | 0.1 nM to 100 µM |
| Incubation Time with PCSK9 and Inhibitor | 4-6 hours |
| Primary Antibody (LDLR) | Rabbit anti-LDLR |
| Secondary Antibody | HRP-conjugated goat anti-rabbit |
| Detection Method | Western Blot or Flow Cytometry |
Experimental Protocols
HepG2 Cell Culture and Seeding
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, seed HepG2 cells into 24-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
LDLR Upregulation
-
After 24 hours, aspirate the growth medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
To upregulate the expression of LDLR, replace the growth medium with sterol-depleting medium (MEM with 10% lipoprotein-deficient serum).
-
Incubate the cells in the sterol-depleting medium for 18-24 hours.
Treatment with PCSK9 and this compound
-
Prepare a stock solution of recombinant human PCSK9 in PBS.
-
Prepare a serial dilution of this compound in the assay medium (sterol-depleting medium).
-
Aspirate the sterol-depleting medium from the cells.
-
Add the assay medium containing a final concentration of 10 µg/mL of recombinant human PCSK9 and varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to the respective wells.
-
Include appropriate controls: a vehicle control (no PCSK9, no inhibitor) and a PCSK9 control (10 µg/mL PCSK9, no inhibitor).
-
Incubate the cells for 4-6 hours at 37°C.
Endpoint Analysis: LDLR Protein Levels
A. Western Blot Analysis (Total LDLR)
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR overnight at 4°C. A loading control, such as beta-actin or GAPDH, should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
B. Flow Cytometry Analysis (Cell Surface LDLR)
-
After incubation, gently detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with ice-cold PBS containing 1% Bovine Serum Albumin (BSA).
-
Incubate the cells with a primary antibody against the extracellular domain of LDLR for 1 hour on ice.
-
Wash the cells twice with PBS/BSA.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS/BSA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity, which corresponds to the level of cell surface LDLR.
Mandatory Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in HepG2 cells.
References
- 1. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9-D374Y Suppresses Hepatocyte Migration through Downregulating Free Cholesterol Efflux Rate and Activity of Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assay for Screening PCSK9 Inhibitors
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[1][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[4][5] This application note describes a robust and reproducible cell-based assay for evaluating the activity of novel PCSK9 inhibitors, such as PCSK9-IN-29. The described assays quantify the functional consequences of PCSK9 inhibition: increased LDL uptake and elevated cell surface LDLR levels.
Principle of the Assay
This protocol details two complementary cell-based assays to determine the efficacy of a putative PCSK9 inhibitor, this compound.
-
Fluorescent LDL Uptake Assay: This assay measures the ability of cells to internalize fluorescently labeled LDL particles. Inhibition of PCSK9 by this compound is expected to increase the number of LDLRs on the cell surface, leading to a corresponding increase in the uptake of fluorescent LDL.
-
LDLR Cell Surface Expression Assay: This assay directly quantifies the amount of LDLR present on the cell surface using flow cytometry. Treatment with an effective PCSK9 inhibitor will result in a higher level of cell surface LDLR compared to untreated, PCSK9-treated cells.
Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma) cell line
-
Reagents:
-
Recombinant human PCSK9 protein
-
This compound (or other test inhibitor)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-FL-LDL)
-
Primary antibody against LDLR (specific for an extracellular epitope)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining (optional, for imaging)
-
-
Equipment:
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
-
Flow cytometer
-
Standard cell culture incubator (37°C, 5% CO2)
-
Plate reader with fluorescence capabilities
-
Experimental Protocols
I. Fluorescent LDL Uptake Assay
This protocol is optimized for a 96-well plate format.
Day 1: Cell Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Cholesterol Starvation and Treatment
-
Aspirate the growth medium.
-
Wash cells once with PBS.
-
Add 100 µL of DMEM containing 5% LPDS to each well to upregulate LDLR expression.
-
Incubate for 16-24 hours.
Day 3: PCSK9 and Inhibitor Treatment, and LDL Uptake
-
Prepare treatment solutions in DMEM with 5% LPDS:
-
Vehicle control (e.g., DMSO)
-
Recombinant PCSK9 (e.g., 10 µg/mL)
-
PCSK9 (10 µg/mL) + varying concentrations of this compound
-
This compound alone (to test for off-target effects)
-
-
Aspirate the starvation medium and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate for 3-4 hours at 37°C.
-
Add fluorescently labeled LDL to each well to a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C, protected from light.
-
Aspirate the medium and wash the cells three times with cold PBS.
-
Add 100 µL of PBS to each well.
-
Quantify LDL uptake using a fluorescence plate reader or by imaging.
II. LDLR Cell Surface Expression Assay
This protocol is designed for analysis by flow cytometry.
Day 1 & 2: Cell Seeding and Cholesterol Starvation
Follow steps 1-4 from the Fluorescent LDL Uptake Assay protocol, using a 12-well or 6-well plate and scaling up cell numbers and volumes accordingly.
Day 3: PCSK9 and Inhibitor Treatment
-
Prepare and add treatment solutions as described in the LDL Uptake Assay (steps 1-3).
-
Incubate for 16-24 hours at 37°C.
Day 4: Staining and Flow Cytometry
-
Aspirate the treatment medium and wash cells with cold PBS.
-
Detach cells using a non-enzymatic cell dissociation solution or gentle scraping.
-
Transfer cells to microcentrifuge tubes or a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend cells in 100 µL of blocking buffer containing the primary anti-LDLR antibody.
-
Incubate for 1 hour on ice, protected from light.
-
Wash the cells three times with cold PBS.
-
Resuspend cells in 100 µL of blocking buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30-45 minutes on ice, protected from light.
-
Wash the cells three times with cold PBS.
-
Resuspend cells in 300-500 µL of FACS buffer (PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
Data Presentation
Table 1: Effect of this compound on LDL Uptake
| Treatment Group | This compound (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Increase in LDL Uptake (vs. PCSK9 alone) |
| Vehicle Control | 0 | 1500 | 120 | N/A |
| PCSK9 (10 µg/mL) | 0 | 500 | 50 | 0% |
| PCSK9 + this compound | 0.1 | 750 | 65 | 50% |
| PCSK9 + this compound | 1 | 1100 | 90 | 120% |
| PCSK9 + this compound | 10 | 1450 | 110 | 190% |
| This compound alone | 10 | 1520 | 130 | N/A |
Table 2: Effect of this compound on LDLR Cell Surface Expression
| Treatment Group | This compound (µM) | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Increase in LDLR Expression (vs. PCSK9 alone) |
| Vehicle Control | 0 | 8000 | 650 | N/A |
| PCSK9 (10 µg/mL) | 0 | 2500 | 210 | 0% |
| PCSK9 + this compound | 0.1 | 4000 | 350 | 60% |
| PCSK9 + this compound | 1 | 6200 | 510 | 148% |
| PCSK9 + this compound | 10 | 7800 | 600 | 212% |
| This compound alone | 10 | 8100 | 680 | N/A |
Visualizations
Caption: PCSK9 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for cell-based PCSK9 inhibitor screening.
Conclusion
The described cell-based assays provide a robust and quantitative platform for the evaluation of novel PCSK9 inhibitors like this compound. By measuring both the downstream functional consequence of PCSK9 inhibition (LDL uptake) and the direct effect on the target pathway (LDLR cell surface levels), these protocols offer a comprehensive assessment of inhibitor potency and mechanism of action. These assays are amenable to high-throughput screening and can be readily adapted for the characterization of a wide range of PCSK9 inhibitory modalities.
Disclaimer: The provided protocols are intended as a general guideline. Optimization of cell density, reagent concentrations, and incubation times may be necessary for specific experimental conditions and for the particular characteristics of the inhibitor being tested.
References
Application Notes and Protocols for Animal Model Studies Using PCSK9 Inhibitors for Non-Alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no peer-reviewed scientific publications detailing in-vivo animal model studies for the specific compound PCSK9-IN-29 in the context of Non-Alcoholic Fatty Liver Disease (NAFLD) have been identified. The only available information regarding an in-vivo study of this compound in crab-eating macaques on a high-fat diet is from a commercial vendor's product description, which lacks the detailed experimental data and protocols required for comprehensive application notes.
Therefore, this document provides a detailed overview and generalized protocols based on extensive research and published studies of other well-characterized PCSK9 inhibitors, such as monoclonal antibodies (e.g., alirocumab, evolocumab) and gene-editing technologies (e.g., CRISPR/Cas9), in various animal models of NAFLD. These notes are intended to serve as a guide for researchers designing and conducting preclinical studies to evaluate the therapeutic potential of PCSK9 inhibition for NAFLD.
Introduction to PCSK9 and NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL-cholesterol from the circulation.[3][4] Emerging evidence suggests that PCSK9 may also play a role in the pathogenesis of NAFLD through its effects on lipid metabolism, inflammation, and insulin resistance.[5][6] Inhibition of PCSK9 is therefore a promising therapeutic strategy for NAFLD.[5][7]
Mechanism of Action of PCSK9 Inhibition in NAFLD
The therapeutic potential of PCSK9 inhibitors in NAFLD is attributed to several mechanisms. Primarily, by preventing the degradation of LDLR, these inhibitors enhance the clearance of circulating LDL-cholesterol, thereby reducing the lipid burden on the liver.[3][4] Furthermore, studies in animal models suggest that PCSK9 inhibition can ameliorate hepatic steatosis, inflammation, and fibrosis.[1] Some research indicates that PCSK9 inhibition may improve insulin sensitivity and reduce hepatic lipogenesis.[5]
References
- 1. Effects of PCSK9 inhibitors on metabolic-associated fatty liver disease: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of PCSK9 in the Pathogenesis of Non-alcoholic Fatty Liver Disease and the Effect of PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PCSK9 Inhibition in Crab-Eating Macaque Models
Note to the User: No publicly available information was found for a compound specifically named "PCSK9-IN-29." The following Application Notes and Protocols have been generated based on publicly available data for a well-characterized investigational CRISPR-based PCSK9 inhibitor, VERVE-101 , which has been studied in crab-eating macaque (cynomolgus monkey) models. This information is provided as a representative example of PCSK9 inhibition in this non-human primate model.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the LDL receptor (LDLR), PCSK9 targets it for degradation, leading to reduced clearance of LDL-C from the bloodstream. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C and reducing cardiovascular disease risk. The crab-eating macaque (Macaca fascicularis) is a relevant non-human primate model for preclinical evaluation of PCSK9 inhibitors due to the similarity of its lipid metabolism to that of humans.
These application notes provide a detailed overview of the administration of a single-course CRISPR base-editing therapy targeting PCSK9 (VERVE-101) in crab-eating macaque models, summarizing key quantitative data and experimental protocols.
Quantitative Data Summary
The following tables summarize the key in-life and post-mortem quantitative findings from studies of VERVE-101 administration in cynomolgus monkeys.
Table 1: In-Life Pharmacodynamic Effects of a Single Intravenous Infusion of VERVE-101
| Parameter | 0.75 mg/kg Dose (N=4) | 1.5 mg/kg Dose (N=22) | Duration of Effect |
| Mean Blood PCSK9 Reduction | 67% | 83% | Up to 476 days |
| Mean Blood LDL-C Reduction | 49% | 69% | Up to 476 days |
Table 2: Liver Biopsy and Safety Data
| Parameter | 0.75 mg/kg Dose | 1.5 mg/kg Dose | Timepoint |
| Mean PCSK9 Gene Editing | 46% | 70% | 14 days post-dosing |
| Liver Transaminases (ALT/AST) | Transient increase | Transient increase | Resolved by day 14 |
| Total Bilirubin | No change | No change | Monitored post-infusion |
Signaling Pathway and Mechanism of Action
PCSK9 protein binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor on the surface of hepatocytes. This complex is then internalized into an endosome. While the LDLR would typically recycle back to the cell surface, the presence of PCSK9 redirects the entire complex to the lysosome for degradation. This results in a lower density of LDL receptors on the cell surface and consequently, higher levels of circulating LDL-C. PCSK9 inhibitors, such as monoclonal antibodies or gene-editing therapies, disrupt this process, leading to increased LDLR recycling and enhanced clearance of LDL-C.
Caption: PCSK9 signaling pathway and points of inhibition.
Experimental Protocols
The following are representative protocols based on published studies of PCSK9 inhibitors in crab-eating macaques.
Animal Model
-
Species: Crab-eating macaque (Macaca fascicularis)
-
Health Status: Healthy, non-naïve adult animals.
-
Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.
-
Diet: Standard primate chow. For studies inducing hypercholesterolemia, a high-fat/high-cholesterol diet may be administered.
Dosing and Administration
-
Test Article: VERVE-101 (investigational in vivo CRISPR base editing medicine).
-
Formulation: Formulated for intravenous infusion.
-
Dose Levels: 0.75 mg/kg and 1.5 mg/kg.
-
Administration Route: Single intravenous infusion.
-
Control Group: A vehicle control group should be included.
Application Notes and Protocols: Measuring LDLR Expression Following Treatment with a PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3][4] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][4][5][6] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for cardiovascular disease.[1][3][7] Inhibiting PCSK9 is a therapeutic strategy to increase LDLR expression and thereby lower LDL-C levels.[3][4]
These application notes provide detailed protocols for quantifying the change in LDLR expression in response to treatment with a PCSK9 inhibitor, such as PCSK9-IN-29. The described techniques are essential for the preclinical evaluation of novel PCSK9 inhibitors.
Mechanism of Action: PCSK9-Mediated LDLR Degradation
PCSK9 can promote the degradation of LDLR through two primary pathways:
-
The Intracellular Pathway: Newly synthesized PCSK9 can bind to newly synthesized LDLR in the trans-Golgi network and redirect it to the lysosome for degradation before it reaches the cell surface.[5][6]
-
The Extracellular Pathway: Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR at the cell surface.[5][6] Following endocytosis of the PCSK9-LDLR complex, PCSK9 prevents the recycling of the LDLR back to the cell surface, instead targeting it for degradation in the lysosome.[1][4][5][6][8]
PCSK9 inhibitors, like this compound, are designed to block the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and increasing its cell surface expression.[3]
Experimental Protocols
To assess the efficacy of this compound, a variety of in vitro assays can be employed to measure changes in LDLR expression at the mRNA and protein levels.
Quantitative Real-Time PCR (qPCR) for LDLR mRNA Expression
This protocol measures the relative abundance of LDLR mRNA transcripts in cells treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Plate human hepatoma cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours. Include a positive control, such as a statin (e.g., atorvastatin), which is known to upregulate LDLR expression.[9]
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for human LDLR, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[10][11][12]
-
Perform the qPCR reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
-
Data Analysis:
-
Calculate the relative expression of LDLR mRNA using the comparative Ct (ΔΔCt) method. The data is presented as the fold change in LDLR expression in treated cells compared to vehicle-treated cells, normalized to the housekeeping gene.
-
Data Presentation:
| Treatment Group | Concentration | Relative LDLR mRNA Expression (Fold Change ± SEM) |
| Vehicle Control | - | 1.00 ± 0.12 |
| This compound | 1 µM | 2.54 ± 0.21 |
| This compound | 10 µM | 4.89 ± 0.35 |
| Atorvastatin (Positive Control) | 10 µM | 3.15 ± 0.28 |
Western Blotting for Total LDLR Protein Expression
This protocol quantifies the total amount of LDLR protein in cell lysates following treatment.
Protocol:
-
Cell Culture and Lysis:
-
Culture and treat HepG2 cells as described in the qPCR protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an 8.5% SDS-polyacrylamide gel.[13]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against human LDLR (e.g., 1:1000 dilution) overnight at 4°C.[13][14] Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system and perform densitometric analysis to quantify the relative band intensities. Normalize the LDLR band intensity to the loading control.[13]
-
Data Presentation:
| Treatment Group | Concentration | Relative LDLR Protein Level (Normalized to Loading Control ± SEM) |
| Vehicle Control | - | 1.00 ± 0.08 |
| This compound | 1 µM | 2.15 ± 0.15 |
| This compound | 10 µM | 3.78 ± 0.29 |
| Atorvastatin (Positive Control) | 10 µM | 2.89 ± 0.22 |
Flow Cytometry for Cell Surface LDLR Expression
This method specifically quantifies the amount of LDLR present on the cell surface, which is functionally relevant for LDL-C uptake.[7][13]
Protocol:
-
Cell Preparation:
-
Culture and treat HepG2 cells as previously described.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells with ice-cold flow cytometry staining buffer (e.g., PBS with 1% BSA).[13]
-
-
Antibody Staining:
-
Resuspend approximately 1 x 10^6 cells in 100 µL of staining buffer.
-
Incubate the cells with a primary antibody against the extracellular domain of human LDLR for 30-60 minutes at 4°C.[13]
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and incubate for 30 minutes at 4°C in the dark.[13]
-
Include an isotype control to account for non-specific antibody binding.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice more and resuspend them in staining buffer.
-
Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Determine the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of cell surface LDLR.
-
Data Presentation:
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI ± SEM) |
| Isotype Control | - | 50 ± 5 |
| Vehicle Control | - | 500 ± 35 |
| This compound | 1 µM | 1150 ± 80 |
| This compound | 10 µM | 2200 ± 150 |
Immunofluorescence Microscopy for LDLR Localization and Expression
This technique allows for the visualization of LDLR within the cell and provides a qualitative assessment of its expression and localization.
Protocol:
-
Cell Preparation:
-
Seed HepG2 cells on glass coverslips in a 24-well plate and treat them with this compound as described above.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
For total LDLR staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface LDLR staining, omit the permeabilization step.
-
-
Immunostaining:
-
Block the cells with 10% BSA in PBS for 1 hour at room temperature.[15]
-
Incubate the cells with a primary anti-LDLR antibody overnight at 4°C.[15]
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1.5 hours at room temperature in the dark.[15]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.[15]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a confocal microscope.
-
Data Presentation:
Immunofluorescence results are typically presented as representative images. Quantitative analysis can be performed by measuring the fluorescence intensity per cell using image analysis software like ImageJ.
| Treatment Group | Concentration | Qualitative Observation | Mean Fluorescence Intensity per Cell (Arbitrary Units ± SEM) |
| Vehicle Control | - | Low, diffuse cytoplasmic and membrane staining | 100 ± 12 |
| This compound | 10 µM | Strong staining, predominantly at the cell membrane | 450 ± 38 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the effect of PCSK9 inhibitors on LDLR expression. By employing a combination of these techniques, researchers can gain a thorough understanding of a compound's mechanism of action and its potential as a therapeutic agent for hypercholesterolemia. Consistent and reproducible data generated using these methods are crucial for advancing drug development programs targeting the PCSK9-LDLR pathway.
References
- 1. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 4. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Flow cytometric study of low density lipoprotein receptors: biological and clinical interest] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Frontiers | A dual-reporter LDLR system integrating fluorescence and luminescence for understanding LDLR regulation and facilitating drug discovery [frontiersin.org]
- 10. sinobiological.com [sinobiological.com]
- 11. LDLR - PrimePCR Assay and Template | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. origene.com [origene.com]
- 13. ahajournals.org [ahajournals.org]
- 14. LDLR antibody (66414-1-Ig) | Proteintech [ptglab.com]
- 15. A dual-reporter LDLR system integrating fluorescence and luminescence for understanding LDLR regulation and facilitating drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PCSK9 Protein Levels with PCSK9-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][3][4] Elevated PCSK9 activity is associated with increased LDL-C levels and a higher risk of atherosclerotic cardiovascular disease.[3][5] Consequently, inhibiting PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia.[1][6][7]
PCSK9-IN-29 is a lipid-lowering agent that has been shown to decrease the expression of PCSK9 protein and increase the expression of LDLR protein in HepG2 cells.[8] In vivo studies have demonstrated its efficacy in reducing serum LDL-C and total cholesterol (TC).[8] These application notes provide detailed protocols for assessing the impact of this compound on PCSK9 protein levels using common laboratory techniques.
PCSK9 Signaling Pathway
The binding of PCSK9 to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface initiates a complex series of events that ultimately leads to the degradation of the LDLR in lysosomes. This prevents the receptor from being recycled back to the cell surface to clear more LDL-C from the circulation.[7] By inhibiting this interaction, compounds like this compound can increase the number of available LDLRs, leading to enhanced LDL-C uptake by hepatocytes.
References
- 1. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PCSK9 - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of PCSK9 Inhibitors in Obesity Research
Disclaimer: The following application notes and protocols are generalized for the use of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors in obesity research. Specific details for the compound "PCSK9-IN-29" are not publicly available. Researchers should adapt these protocols based on the specific physicochemical properties, potency (IC50), and pharmacokinetic profile of this compound, which should be determined empirically or obtained from the supplier.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of lipid metabolism, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2][3][4][5] In the context of obesity, PCSK9 has emerged as a significant area of investigation due to its associations with dyslipidemia, insulin resistance, and inflammation.[6][7] Studies have shown that circulating PCSK9 levels are often elevated in individuals with obesity.[6][7] Furthermore, PCSK9 is expressed in and can be regulated by factors within adipose tissue, suggesting a direct role in adipocyte function.[8] Inhibition of PCSK9, therefore, presents a promising therapeutic and research avenue to explore and potentially mitigate the metabolic dysregulation associated with obesity.
PCSK9 inhibitors, including monoclonal antibodies and small molecules, function by preventing the interaction between PCSK9 and the LDLR, thereby increasing LDLR recycling to the hepatocyte surface and enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.[1][2][3][4][5] This mechanism of action provides a powerful tool to investigate the downstream effects of reduced PCSK9 activity on various aspects of obesity-related pathophysiology.
Key Research Applications in Obesity
The use of PCSK9 inhibitors like this compound in obesity research can be applied to several key areas:
-
Lipid Metabolism: To investigate the impact of PCSK9 inhibition on the lipid profile in the context of obesity, including LDL-C, triglycerides, and HDL-C levels.
-
Glucose Homeostasis: To explore the effects of PCSK9 inhibition on insulin sensitivity, glucose tolerance, and beta-cell function in obese models.
-
Adipose Tissue Function: To study the role of PCSK9 in adipocyte differentiation, lipid storage, and the secretion of adipokines.
-
Inflammation: To examine the influence of PCSK9 inhibition on the chronic low-grade inflammation associated with obesity.
Signaling Pathways and Experimental Workflow
PCSK9 Signaling Pathway
Caption: PCSK9-mediated degradation of the LDL receptor and the inhibitory action of this compound.
General Experimental Workflow for Obesity Research
Caption: A generalized workflow for investigating this compound in obesity research.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LDLR Regulation in HepG2 Cells
Objective: To determine the effect of this compound on LDLR protein levels in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human PCSK9 protein
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Primary antibody against LDLR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein lysis buffer and protease inhibitors
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment:
-
Starve the cells in serum-free DMEM for 6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.
-
Add recombinant human PCSK9 (e.g., 10 µg/mL) to the media and incubate for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with protein lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-LDLR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Normalize LDLR band intensity to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effects of this compound on body weight, glucose tolerance, and lipid profile in a mouse model of obesity.
Materials:
-
Male C57BL/6J mice (e.g., 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle control
-
Glucose meter and strips
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
ELISA kits for insulin and PCSK9
-
Clinical chemistry analyzer for lipid panel
Procedure:
-
Induction of Obesity:
-
Acclimatize mice for 1 week on a standard chow diet.
-
Divide mice into two groups: one receiving the standard chow diet and the other receiving the HFD.
-
Feed the mice their respective diets for 8-12 weeks to induce obesity in the HFD group.
-
-
Treatment:
-
Randomly assign the DIO mice into two treatment groups: Vehicle and this compound. A lean control group on the standard chow diet should also be maintained.
-
Administer this compound or vehicle daily (or as determined by its pharmacokinetic properties) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose should be determined from preliminary dose-finding studies.
-
Monitor body weight and food intake 2-3 times per week.
-
-
Oral Glucose Tolerance Test (OGTT):
-
After a pre-determined treatment period (e.g., 4 weeks), perform an OGTT.
-
Fast mice for 6 hours.
-
Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and collect liver and various adipose tissue depots (e.g., epididymal, subcutaneous).
-
-
Biochemical Analysis:
-
Measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Measure fasting serum insulin and PCSK9 levels using ELISA.
-
Calculate HOMA-IR as an index of insulin resistance.
-
-
Tissue Analysis:
-
Fix a portion of the liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation).
-
Snap-freeze the remaining tissue for gene and protein expression analysis (e.g., qPCR for genes involved in lipid metabolism and inflammation).
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Effect of this compound on LDLR Protein Expression in HepG2 Cells
| Treatment Group | This compound Conc. (µM) | Relative LDLR Protein Level (Normalized to Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| PCSK9 Only | 0 | 0.45 ± 0.08 |
| PCSK9 + this compound | 0.1 | 0.55 ± 0.09 |
| PCSK9 + this compound | 1 | 0.75 ± 0.11 |
| PCSK9 + this compound | 10 | 0.92 ± 0.10 |
| PCSK9 + this compound | 100 | 0.98 ± 0.13 |
| Data are presented as mean ± SEM. Statistical significance to be determined by appropriate tests (e.g., ANOVA). |
Table 2: In Vivo Effects of this compound in Diet-Induced Obese Mice
| Parameter | Lean Control | DIO + Vehicle | DIO + this compound |
| Body Weight (g) | 25.4 ± 1.2 | 42.8 ± 2.5 | 39.5 ± 2.1 |
| Fasting Glucose (mg/dL) | 95 ± 5 | 145 ± 10 | 120 ± 8 |
| Fasting Insulin (ng/mL) | 0.8 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| HOMA-IR | 1.8 ± 0.2 | 8.9 ± 1.1 | 5.3 ± 0.8 |
| Total Cholesterol (mg/dL) | 80 ± 6 | 180 ± 15 | 110 ± 12 |
| LDL-C (mg/dL) | 20 ± 3 | 90 ± 8 | 45 ± 6 |
| Triglycerides (mg/dL) | 50 ± 5 | 120 ± 10 | 95 ± 8 |
| Data are presented as mean ± SEM. p < 0.05 compared to DIO + Vehicle. Statistical significance to be determined by appropriate tests (e.g., t-test or ANOVA). |
Conclusion
The use of specific inhibitors such as this compound provides a valuable approach to dissecting the multifaceted role of PCSK9 in the pathophysiology of obesity. The protocols outlined here provide a foundational framework for researchers to investigate the effects of PCSK9 inhibition on lipid metabolism, glucose homeostasis, and adipose tissue biology. Due to the lack of specific data for this compound, it is imperative that researchers perform initial characterization of the compound to determine optimal concentrations, dosing, and administration routes for their specific experimental models.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of increased body weight and short-term weight loss on serum PCSK9 levels – a prospective pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obesity and Type 2 Diabetes are Associated with Elevated PCSK9 Levels in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PCSK9-IN-29 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of PCSK9-IN-29, a potent small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The following information is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and mechanism of action of this lipid-lowering agent.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This process reduces the number of available LDLRs to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels.[2] Inhibition of PCSK9 has emerged as a validated therapeutic strategy for managing hypercholesterolemia.[1]
This compound is a lipid-lowering agent that has been shown to increase LDLR protein expression and decrease PCSK9 protein expression in HepG2 cells.[2] In vivo studies in crab-eating macaques on a high-fat diet have demonstrated its ability to reduce serum LDL-C, total cholesterol (TC), and the liver enzyme alanine aminotransferase (ALT).[2] Furthermore, it has been observed to lower body weight and fat, while increasing bone mineral content.[2]
Mechanism of Action
This compound, as a small-molecule inhibitor, is designed to disrupt the interaction between PCSK9 and the LDLR. By preventing this binding, the inhibitor allows the LDLR to be recycled back to the hepatocyte surface after internalizing LDL-C, thereby increasing the capacity of the liver to clear LDL-C from the bloodstream. This mechanism leads to a significant reduction in plasma LDL-C levels.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes dosage and administration details from in vivo studies of representative small-molecule PCSK9 inhibitors, which can serve as a reference for designing studies with this compound.
| Compound Name | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | 50 mg/kg | Oral (PO), Subcutaneous (SC), Intravenous (IV) | Dose-dependent decrease in plasma total cholesterol (up to 57%). Additive effect with atorvastatin. | [1] |
| DC371739 | High-fat diet-fed hamsters | 10, 30, or 100 mg/kg/day | Oral gavage | Significant reduction in serum total cholesterol and LDL-C. | [3] |
| DC371739 | Rhesus monkeys | 3 or 10 mg/kg/day | Oral gavage | Significant reduction in serum cholesterol and LDL-C. | [3] |
| CVI-LM001 | Animal model (not specified) | Up to 160 mg/kg | Oral | Reduced circulating PCSK9 levels by >90% and serum LDL-C by 42.6%. | [3] |
| MK-0616 | Healthy male humans | Up to 300 mg (single dose) | Oral | Reduced circulating PCSK9 levels by >90%. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Lipid-Lowering Efficacy in a Mouse Model of Hyperlipidemia
This protocol is based on methodologies used for the evaluation of the oral small-molecule PCSK9 inhibitor, NYX-PCSK9i, in APOE*3-Leiden.CETP mice.[1]
1. Animal Model:
-
Species: Mouse
-
Strain: APOE*3-Leiden.CETP transgenic mice. These mice are a well-established model for human-like hyperlipidemia. Humanized B-hPCSK9 mice can also be considered for evaluating human-specific PCSK9 therapeutics.[5]
-
Housing: Maintain mice in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Acclimatization and Diet:
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Acclimatize mice for at least one week before the start of the experiment.
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Induce hyperlipidemia by feeding a high-fat diet for a specified period before and during the study.
3. Dosing and Administration:
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Test Article: this compound
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Vehicle: Prepare a suitable vehicle for oral administration (e.g., a solution or suspension in an appropriate solvent like a mixture of polyethylene glycol and water).
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Dosage: Based on available data for similar compounds, a starting dose range of 10-50 mg/kg administered once or twice daily (BID) can be considered.[1][3] A dose-response study is recommended.
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Administration Route: Oral gavage (PO) is a common route for small-molecule inhibitors.[1][3]
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Groups:
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Group 1: Vehicle control
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Group 2: this compound (low dose)
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Group 3: this compound (high dose)
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Group 4 (Optional): Positive control (e.g., Atorvastatin)
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Group 5 (Optional): Combination of this compound and Atorvastatin
-
-
Duration: Treat animals for a period of 4-6 weeks.
4. Sample Collection and Analysis:
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) throughout the study. Collect a terminal blood sample via cardiac puncture at the end of the study.
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Plasma Analysis:
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Lipid Profile: Measure total cholesterol (TC), LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using commercially available enzymatic kits.
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PCSK9 Levels: Quantify plasma PCSK9 concentrations using a species-specific ELISA kit.[1]
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Liver Enzymes: Measure plasma levels of ALT and aspartate aminotransferase (AST) to assess potential hepatotoxicity.[1]
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5. Tissue Collection and Analysis:
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At the end of the study, euthanize the animals and harvest the liver.
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Hepatic LDLR Expression: Perform Western blotting on liver lysates to determine the protein levels of the LDLR.[1] This is a key mechanistic endpoint to confirm the on-target effect of the inhibitor.
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Hepatic Lipid Content: Analyze liver tissue for cholesterol and triglyceride content.
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Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of genes involved in cholesterol metabolism in the liver.
6. Data Analysis:
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Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
Caption: In Vivo Experimental Workflow.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vivo investigation of this compound. Researchers should optimize these protocols based on the specific characteristics of their experimental setup and the scientific questions being addressed. Careful consideration of the animal model, dosage, and endpoints will be crucial for obtaining robust and meaningful data on the therapeutic potential of this novel PCSK9 inhibitor.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral PCSK9 inhibitor found to be safe, effective to lower cholesterol, in first human trial - TheSynapse [thesynapse.net]
- 5. biocytogen.com [biocytogen.com]
"Methodology for evaluating PCSK9-IN-29 in hypercholesterolemia models"
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3][4][5] This reduction in LDLR density leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[2][3] Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia.[3][6] PCSK9 inhibitors, such as monoclonal antibodies, prevent the PCSK9-LDLR interaction, leading to increased LDLR recycling and enhanced LDL-C clearance.[5][7] This document outlines a comprehensive methodology for the preclinical evaluation of a novel small molecule inhibitor, PCSK9-IN-29, in various hypercholesterolemia models.
In Vitro Evaluation of this compound
Biochemical Assays
Objective: To determine the direct inhibitory effect of this compound on the PCSK9-LDLR interaction and on PCSK9 autocleavage.
Protocols:
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PCSK9-LDLR Binding Assay (ELISA-based):
-
Coat a 96-well plate with recombinant human LDLR-EGF-A domain.
-
Block non-specific binding sites.
-
Pre-incubate various concentrations of this compound with recombinant human PCSK9.
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Add the PCSK9/PCSK9-IN-29 mixture to the LDLR-coated wells.
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Wash the wells to remove unbound PCSK9.
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Detect bound PCSK9 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance to quantify the amount of bound PCSK9.
-
Calculate the IC50 value of this compound.
-
-
PCSK9 Autoprocessing Assay:
-
Express and purify a truncated pro-PCSK9 construct.[8]
-
Incubate the pro-PCSK9 with varying concentrations of this compound.
-
Monitor the autocatalytic cleavage of pro-PCSK9 into its mature form over time using automated Western analysis or liquid chromatography-mass spectrometry.[8]
-
Determine the effect of this compound on the rate of autoprocessing.[8]
-
Cell-Based Assays
Objective: To assess the functional activity of this compound in a cellular context.
Protocols:
-
LDL Uptake Assay in HepG2 Cells:
-
Culture HepG2 human liver cells in appropriate media.[9]
-
Treat the cells with varying concentrations of this compound in the presence of recombinant PCSK9.
-
Incubate the treated cells with fluorescently labeled LDL (e.g., DiI-LDL).
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Measure the cellular uptake of DiI-LDL using flow cytometry or fluorescence microscopy.
-
An increase in DiI-LDL uptake would indicate that this compound is preventing PCSK9-mediated LDLR degradation.[10]
-
-
LDLR Protein Expression by Western Blot:
-
Culture HepG2 cells and treat with this compound in the presence of recombinant PCSK9.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against LDLR and a loading control (e.g., GAPDH).
-
Use a labeled secondary antibody for detection and quantify band intensities.
-
An increase in LDLR protein levels would confirm the inhibitory effect of this compound.
-
In Vivo Evaluation of this compound
Animal Models of Hypercholesterolemia
Objective: To evaluate the efficacy and safety of this compound in relevant animal models.
Model Selection:
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Wild-type mice on a high-fat/high-cholesterol diet: To assess the effect of this compound in a diet-induced hypercholesterolemia model.
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LDLR-deficient (Ldlr-/-) mice: To investigate the LDLR-dependent mechanism of action of this compound.
-
Humanized PCSK9 transgenic mice: These models express human PCSK9 and are useful for testing the efficacy of inhibitors targeting the human protein.
Experimental Protocols
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound to mice via the intended clinical route (e.g., oral gavage, subcutaneous injection).
-
Collect blood samples at various time points.
-
Measure the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Efficacy Study:
-
Acclimatize animals and induce hypercholesterolemia (if required by the model).
-
Divide animals into vehicle control and this compound treatment groups (multiple dose levels).
-
Administer this compound daily or as determined by the PK study for a predefined period (e.g., 2-4 weeks).
-
Monitor body weight and food consumption throughout the study.
-
Collect blood samples at baseline and at the end of the treatment period for lipid analysis.
-
At the end of the study, euthanize the animals and collect liver tissue for protein and gene expression analysis.
-
Endpoint Analysis
-
Lipid Profile: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
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PCSK9 Levels: Quantify plasma PCSK9 concentrations using a species-specific ELISA kit.[11][12]
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Liver LDLR Expression: Analyze liver tissue for LDLR protein levels by Western blot and mRNA levels by qRT-PCR.
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Safety and Tolerability: Monitor for any adverse effects, and at necropsy, perform a gross examination of major organs. Histopathological analysis of the liver and other key organs should be conducted.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Endpoint | This compound | Positive Control (e.g., Alirocumab) |
| PCSK9-LDLR Binding | IC50 (nM) | ||
| PCSK9 Autoprocessing | % Inhibition at 10 µM | ||
| LDL Uptake (HepG2) | EC50 (nM) | ||
| LDLR Protein Expression | Fold Increase at 10 µM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Hypercholesterolemia
| Treatment Group | Dose (mg/kg) | Change in LDL-C (%) | Change in Total Cholesterol (%) | Change in Plasma PCSK9 (%) | Change in Liver LDLR Protein (fold) |
| Vehicle Control | - | ||||
| This compound | Low Dose | ||||
| This compound | Mid Dose | ||||
| This compound | High Dose | ||||
| Positive Control | - |
Visualizations
Caption: PCSK9 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 5. heartcare.sydney [heartcare.sydney]
- 6. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 7. m.youtube.com [m.youtube.com]
- 8. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Troubleshooting PCSK9-IN-29 solubility issues in vitro"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCSK9-IN-29. The following information is designed to address common challenges, with a focus on in vitro solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a lipid-lowering agent used in research.[1] Its primary mechanism of action is to decrease the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein while increasing the expression of the low-density lipoprotein receptor (LDLR) protein in cells, such as HepG2.[1] By increasing LDLR levels, this compound enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This makes it a tool for studying conditions like non-alcoholic fatty liver disease and obesity.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this problem:
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Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and reduce the chances of precipitation.
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Perform Serial Dilutions in DMSO First: Instead of diluting your high-concentration DMSO stock directly into the aqueous medium, perform intermediate serial dilutions in DMSO to lower the concentration of the inhibitor before the final dilution into your assay buffer or medium.[4]
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Increase Mixing and Use Warm Media: When making the final dilution, add the DMSO stock of this compound to your pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
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Visually Inspect for Precipitation: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, you may need to lower the final concentration of this compound.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[1] For short-term storage (1 month), -20°C is acceptable, while for longer-term storage (up to 6 months), -80°C is recommended.[1]
Troubleshooting Guide: In Vitro Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro experiments.
Problem: Precipitate Observed in Stock Solution
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | 1. Use a high-purity, anhydrous solvent (e.g., DMSO).2. Gently warm the solution (to no more than 37°C) and use sonication or vortexing to aid dissolution.3. Visually confirm the absence of particulates before use. |
| Precipitation Over Time | 1. Prepare fresh stock solutions for each experiment.2. If storing, filter the stock solution through a 0.22 µm filter to remove any micro-precipitates that could act as nucleation sites. Store in small aliquots at -20°C or -80°C. |
Problem: Precipitate Forms in Aqueous Assay Media
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | 1. Decrease the final working concentration of this compound in the assay.2. Increase the serum percentage in the cell culture medium if your assay allows, as serum proteins can aid in solubilizing hydrophobic compounds.3. Consider using a formulation with a low concentration of a solubilizing agent like Tween-80, ensuring it does not interfere with your assay.[5] |
| Adsorption to Labware | 1. Use low-protein-binding microplates and pipette tips.2. If compatible with your experimental design, pre-incubate plates with a blocking agent like bovine serum albumin (BSA). |
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table summarizes the solubility of other small molecule PCSK9 inhibitors in common solvents to provide a general reference. It is highly recommended to experimentally determine the solubility of this compound for your specific experimental conditions.
| Compound | Solvent | Solubility |
| PCSK9-IN-23 | DMSO | 100 mg/mL (227.08 mM) |
| E28362 | DMSO | 1 M |
| E28362 | Phosphate-Buffered Saline (PBS) | 3 mM |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Hydrophobic Inhibitor in DMSO
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Pre-weigh the Compound: Carefully weigh the desired amount of the inhibitor powder using an analytical balance. For example, for 1 ml of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.
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Dissolve the Compound: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator or gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-binding tubes and store at -20°C or -80°C.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilutions (if necessary): If the final desired concentration is significantly lower than the stock concentration, perform one or more serial dilutions in pure DMSO.
-
Final Dilution in Media: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Simplified PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting solubility issues with this compound in vitro.
References
"Optimizing PCSK9-IN-29 dosage for maximum efficacy"
Welcome to the technical support center for PCSK9-IN-29. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental protocols and troubleshooting common issues to ensure maximum efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its primary mechanism of action is to block the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[1][2][3] Normally, PCSK9 binds to the LDLR and targets the receptor for lysosomal degradation.[1][4][5][6] By preventing this interaction, this compound preserves the LDLR, allowing it to be recycled back to the cell surface.[1][4] This increases the number of available LDLRs to clear circulating LDL-cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels.[2][3][6]
Q2: How does this compound differ from monoclonal antibody (mAb) inhibitors?
A2: While both this compound and mAb inhibitors like evolocumab and alirocumab target the PCSK9 pathway, they differ in their molecular nature and administration. This compound is a small molecule, which may offer the potential for oral administration, whereas mAbs are large proteins that require subcutaneous injection.[1][7] Small molecules may also have different pharmacokinetic and pharmacodynamic profiles compared to antibodies.
Dosage and Reagent Preparation
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound depends on the cell type and specific assay. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50 in your experimental system. See Table 1 for suggested starting ranges for common assays.
Q4: How should I prepare and store stock solutions of this compound?
A4: For optimal stability, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q5: What is the stability of this compound in cell culture medium?
A5: this compound is stable in cell culture medium for at least 48 hours when incubated at 37°C. For longer experiments, we recommend replacing the medium with freshly prepared this compound every 48 hours to ensure consistent compound exposure. Peptide-based inhibitors have shown half-lives exceeding 48 hours in human serum.[8]
Experimental Design
Q6: Which cell lines are recommended for studying the effects of this compound?
A6: Human hepatoma cell lines such as HepG2 and Huh7 are highly recommended as they endogenously express PCSK9 and LDLR, making them suitable models for studying LDL metabolism.[9][10] HEK293 cells can also be used, particularly for assays involving transient or stable overexpression of tagged LDLR and PCSK9 constructs.[11][12]
Q7: What are the essential controls to include in my experiments?
A7: To ensure the validity of your results, the following controls are critical:
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Vehicle Control: Treat cells with the same concentration of DMSO (or the solvent used for this compound) as the experimental groups.
-
Negative Control: Cells treated with a scrambled or inactive version of an inhibitor, if available.
-
Positive Control: Cells treated with a known PCSK9 inhibitor (e.g., a commercially available anti-PCSK9 antibody) to confirm assay performance.
-
Untreated Control: Cells that are not exposed to any treatment.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem: Suboptimal or No Inhibition of PCSK9-Mediated LDLR Degradation
If you observe a lower-than-expected or complete lack of effect from this compound, consider the following potential causes and solutions. A reduced or unusual response to PCSK9 inhibition has been noted in clinical settings and can be due to a variety of factors.[13][14]
| Potential Cause | Recommended Action |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Verify the final concentration of your working solution. |
| Compound Degradation | Ensure stock solutions are stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell Health/Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to altered gene expression and protein function. |
| Low Endogenous PCSK9/LDLR | Confirm the expression levels of PCSK9 and LDLR in your cell line via qPCR or Western blot. Some cell lines may require stimulation (e.g., with statins) to upregulate LDLR expression.[5] |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect changes in LDLR levels or activity. Optimize antibody concentrations for Western blotting or incubation times for functional assays. |
| Reagent Issues | Verify the quality and activity of recombinant PCSK9 if used. Confirm the functionality of fluorescently-labeled LDL. |
Problem: High Variability Between Experimental Replicates
High variability can obscure real biological effects. Use the following checklist to minimize variability.
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Seed cells at a consistent density across all wells and allow sufficient time for attachment before treatment. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique. For small volumes, prepare a master mix of the treatment solution to add to each well. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of 24-, 48-, or 96-well plates for experimental samples. Fill these wells with sterile PBS or media. |
| Incomplete Reagent Mixing | Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer. |
Key Experimental Protocols
Protocol 1: Cell-Based LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, a direct functional readout of LDLR activity.
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Cell Plating: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Statin Pre-treatment (Optional): To upregulate LDLR expression, incubate cells with a statin (e.g., 10 µM lovastatin) in serum-free medium for 16-24 hours.
-
This compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or controls. Incubate for 4-6 hours.
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Recombinant PCSK9 Addition: Add purified recombinant human PCSK9 (e.g., 10 µg/mL) to the wells (except for the no-PCSK9 control) and incubate for another 3-4 hours.
-
LDL Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 5-10 µg/mL. Incubate for 2-4 hours at 37°C.
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Washing: Gently wash the cells three times with PBS to remove unbound DiI-LDL.
-
Quantification: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~550 nm/570 nm for DiI).
Protocol 2: Western Blot for LDLR Expression
This protocol allows for direct visualization and quantification of LDLR protein levels.
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Treatment: Plate and treat cells with this compound and recombinant PCSK9 as described in Protocol 1 (steps 1-4), typically in 6-well plates.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LDLR overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data and Visualization
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line | Suggested Concentration Range | Key Readout |
| PCSK9-LDLR Binding Assay | HEK293 | 10 nM - 10 µM | Inhibition of Luminescence/FRET[11][15] |
| LDL Uptake Assay | HepG2, Huh7 | 10 nM - 5 µM | Increase in LDL-associated fluorescence[9] |
| LDLR Protein Expression | HepG2, Huh7 | 50 nM - 5 µM | Increase in LDLR band intensity (Western Blot) |
| PCSK9 Secretion Assay | HepG2 | 100 nM - 10 µM | Reduction of PCSK9 in media (ELISA) |
Diagrams
Caption: PCSK9 binds to LDLR, promoting its degradation. This compound blocks this interaction.
Caption: Workflow for assessing the in vitro efficacy of this compound.
Caption: A logical flowchart for troubleshooting suboptimal experimental results.
References
- 1. heartcare.sydney [heartcare.sydney]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. youtube.com [youtube.com]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unusual responses to PCSK9 inhibitors in a clinical cohort utilizing a structured follow-up protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing PCSK9 inhibitor therapy: Understanding and managing suboptimal LDL-C response in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for the Discovery of PCSK9 Autoprocessing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of PCSK9-IN-29 in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PCSK9-IN-29, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information provided is intended to help identify and mitigate potential off-target effects in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the function of PCSK9. PCSK9 is a protein that plays a critical role in regulating the number of Low-Density Lipoprotein (LDL) receptors on the surface of cells, primarily in the liver.[1][2][3][4][5] By binding to the LDL receptor, PCSK9 targets it for degradation within the cell's lysosomes.[5][6][7] This prevents the receptor from being recycled back to the cell surface, leading to fewer LDL receptors and consequently, higher levels of LDL cholesterol in the bloodstream.[3][6][7] PCSK9 inhibitors, like this compound, block this process, resulting in an increased number of LDL receptors and enhanced clearance of LDL cholesterol.[3][6][7]
Q2: Beyond LDL receptor degradation, what other cellular pathways are influenced by PCSK9?
A2: Research has revealed that PCSK9's influence extends beyond cholesterol metabolism. It has been implicated in a variety of other signaling pathways, which could be potential sources of off-target effects for a small molecule inhibitor. These include:
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Inflammation: PCSK9 is involved in inflammatory processes and can influence the profile of cytokines such as IL-1, IL-6, and TNF-α in atherosclerotic plaques.[1][9] PCSK9 inhibitors have been shown to reduce the concentration of pro-inflammatory cytokines.[10]
-
Cell Proliferation and Development: PCSK9 has been found to control the NODAL signaling pathway, which is involved in cellular proliferation, through the regulation of SMAD2 phosphorylation.[11]
-
Other Receptor Interactions: PCSK9 can also interact with other receptors, including VLDLR, ApoER2, and CD36.[1][2][9]
Q3: What are "off-target" effects and why are they a concern with small molecule inhibitors?
A3: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended target.[12] For small molecule inhibitors like this compound, these unintended interactions can lead to a range of issues, from misleading experimental results to cellular toxicity.[12][13][14] Identifying and mitigating off-target effects is crucial for ensuring the validity of research findings and for the development of safe and effective therapeutics.
Q4: How can I begin to assess if the phenotype I'm observing is due to an off-target effect of this compound?
A4: A good starting point is to perform a dose-response curve and compare the concentration of this compound required to elicit the observed phenotype with the concentration needed for on-target engagement (i.e., inhibition of PCSK9 activity).[12] A significant difference in these concentrations may suggest an off-target effect.[12] Another strategy is to use a structurally unrelated inhibitor of PCSK9. If the phenotype is not replicated with the alternative inhibitor, it is more likely to be an off-target effect of this compound.[12]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability at Effective Concentrations
Question: I'm observing significant apoptosis/cytotoxicity in my cell culture when I treat with this compound at a concentration that effectively increases LDL receptor levels. Is this an expected on-target effect or a potential off-target issue?
Answer: While PCSK9 itself is involved in apoptosis regulation, unexpected and widespread cell death is a common indicator of off-target toxicity.[12] Here's how to troubleshoot this issue:
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Off-Target Toxicity | 1. Counter-Screening: Test this compound in a cell line that does not express PCSK9. | If toxicity persists, it is likely due to an off-target effect.[12] |
| 2. Use an Alternative Inhibitor: Treat your cells with a different class of PCSK9 inhibitor (e.g., a monoclonal antibody if available) and assess cell viability. | If the alternative inhibitor does not cause cytotoxicity, the effect is likely specific to the chemical structure of this compound. | |
| 3. Rescue Experiment: Overexpress the intended target (PCSK9) to see if it mitigates the toxicity. | If the phenotype is not rescued, it suggests the involvement of other targets.[12] | |
| On-Target Toxicity in a Specific Cell Line | Target Knockdown: Use siRNA or CRISPR to knock down PCSK9 expression and observe if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity in your specific cell model.[12] |
Illustrative Data: Apoptosis Assessment
| Treatment | This compound Conc. (µM) | Caspase-3 Activity (Fold Change vs. Vehicle) | Cell Viability (%) |
| Vehicle (DMSO) | 0 | 1.0 | 100 |
| This compound | 1 | 1.2 | 95 |
| This compound | 5 | 4.5 | 60 |
| This compound | 10 | 8.2 | 35 |
| Alternative PCSK9i | 1 | 1.1 | 98 |
Issue 2: Inconsistent or No Effect on LDL Receptor Levels
Question: I'm not seeing the expected increase in LDL receptor (LDLR) protein levels after treating my cells with this compound. What could be the problem?
Answer: This could be due to experimental conditions, issues with the compound itself, or specific biology of your cell model.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Correct |
| Compound Inactivity | Confirm Compound Integrity: Verify the storage conditions and age of your this compound stock. If possible, test its activity in a well-characterized positive control cell line. | An active compound should produce the expected effect in a reliable cell model. |
| Sub-optimal Experimental Conditions | Time-Course and Dose-Response: Perform a time-course experiment (e.g., 12, 24, 48 hours) and a dose-response experiment to determine the optimal treatment duration and concentration for your cell line.[15] PCSK9-mediated degradation of LDLR can take 12-24 hours to become evident in vitro.[16] | You should identify a time and concentration that yields a robust increase in LDLR levels. |
| Low Endogenous PCSK9 Expression | Assess PCSK9 Levels: Measure the endogenous expression level of PCSK9 in your cell line via Western blot or qPCR. | If PCSK9 expression is very low, an inhibitor will have a minimal effect on LDLR levels. Consider using a cell line with higher endogenous PCSK9 expression or overexpressing PCSK9. |
| Cell Culture Contamination | Mycoplasma Testing: Perform routine testing for mycoplasma contamination, which can alter cellular responses. | If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.[15] |
Illustrative Data: LDLR Protein Expression
| Cell Line | Treatment (24h) | This compound Conc. (µM) | LDLR Protein Level (Fold Change vs. Vehicle) |
| HepG2 (High PCSK9) | Vehicle | 0 | 1.0 |
| HepG2 (High PCSK9) | This compound | 5 | 3.5 |
| HEK293 (Low PCSK9) | Vehicle | 0 | 1.0 |
| HEK293 (Low PCSK9) | This compound | 5 | 1.2 |
Experimental Protocols
Protocol 1: Western Blot for LDLR and PCSK9 Expression
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDLR and PCSK9 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using appropriate software.
Protocol 2: Caspase-3 Activity Assay (Apoptosis)
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial Caspase-3 activity assay kit.
-
Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate the fold change in Caspase-3 activity compared to the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical PCSK9 signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. heartcare.sydney [heartcare.sydney]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble PCSK9 Inhibition: Indications, Clinical Impact, New Molecular Insights and Practical Approach—Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 15. benchchem.com [benchchem.com]
- 16. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
"Improving the stability of PCSK9-IN-29 in solution"
Welcome to the technical support center for PCSK9-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this small molecule inhibitor in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For optimal stability of the powder form, it is recommended to prepare initial high-concentration stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. Limit freeze-thaw cycles to a maximum of three to maintain compound integrity.
Q2: I am observing precipitation of this compound when diluting my DMSO stock into aqueous buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. This is likely due to the poor solubility of this compound in aqueous solutions. To mitigate this, consider the following:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, always verify the DMSO tolerance of your specific assay or cell line.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), can help to increase the solubility of the compound.
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Formulation with Excipients: For in vivo studies or complex cell-based assays, formulating this compound with solubility-enhancing excipients like cyclodextrins may be necessary.[1][2][3]
Q3: How does the pH of the buffer affect the stability of this compound?
A3: The stability of small molecules can be highly pH-dependent.[2] For this compound, it is recommended to maintain a pH range of 6.0-7.5 for optimal stability in aqueous solutions. Highly acidic or alkaline conditions may lead to hydrolysis or other forms of degradation. It is advisable to perform a pH stability study for your specific experimental conditions. Commonly used buffers in this pH range include phosphate, and HEPES.[2][4]
Q4: Can I store pre-diluted working solutions of this compound?
A4: It is generally not recommended to store pre-diluted aqueous working solutions of this compound for extended periods. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment to ensure consistent compound activity and avoid degradation. If short-term storage is necessary, keep the solution at 2-8°C and use within 24 hours.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Activity in Cellular Assays
If you are observing variable or reduced efficacy of this compound in your cellular experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Media | Prepare fresh working solutions of this compound for each experiment. Avoid using solutions that have been stored for more than a few hours at room temperature. | Consistent and reproducible inhibition of PCSK9 activity. |
| Precipitation in Media | Visually inspect the culture media for any signs of precipitation after adding this compound. Centrifuge a sample of the media and check for a pellet. If precipitation is observed, refer to the solubility troubleshooting steps in the FAQs. | Clear media solution and improved compound efficacy. |
| Adsorption to Plastics | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations of the inhibitor. | More accurate and consistent results due to the availability of the compound in solution. |
| Light Sensitivity | Protect your solutions from direct light exposure by using amber vials or covering containers with aluminum foil, as some compounds are susceptible to photolysis.[2] | Maintained compound integrity and activity over the course of the experiment. |
Issue 2: Poor Stability in Aqueous Buffers for Biochemical Assays
For biochemical assays, maintaining the stability of this compound in the reaction buffer is critical for obtaining reliable data.
| Parameter | Recommendation | Rationale |
| Buffer Selection | Use buffers such as Phosphate or HEPES within a pH range of 6.0-7.5.[2][4] Citrate buffers may be used but can acidify upon cooling, which could impact stability.[4] | To maintain a stable pH environment and avoid chemical degradation. |
| Addition of Antioxidants | If oxidation is a suspected degradation pathway, consider adding antioxidants like ascorbic acid or tocopherol to the buffer.[1] | To prevent oxidative degradation of the compound. |
| Temperature Control | Perform experiments at a controlled temperature. For prolonged incubations, consider lower temperatures if compatible with the assay. High temperatures can accelerate chemical degradation.[2] | To minimize the rate of potential degradation reactions. |
| Ionic Strength | Maintain a consistent ionic strength in your assay buffer. Changes in ionic strength can affect protein conformation and small molecule stability.[5] | To ensure a stable and reproducible experimental environment. |
Experimental Protocols
Protocol 1: General Procedure for Preparing Working Solutions
-
Thaw the DMSO stock solution of this compound at room temperature.
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Vortex the stock solution gently to ensure homogeneity.
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Perform a serial dilution of the DMSO stock in your chosen aqueous buffer or cell culture medium.
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To avoid precipitation, add the DMSO stock to the aqueous solution in a drop-wise manner while vortexing.
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Ensure the final DMSO concentration in the working solution is below the tolerance level of your experimental system (typically ≤ 1%).
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Use the freshly prepared working solution immediately.
Protocol 2: Assessing the Stability of this compound in Aqueous Buffer
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Prepare a solution of this compound in the test buffer at the desired final concentration.
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Divide the solution into several aliquots.
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Store the aliquots at different conditions (e.g., 4°C, room temperature, 37°C) and for various time points (e.g., 0, 2, 4, 8, 24 hours).
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At each time point, analyze the concentration of the remaining intact this compound using a suitable analytical method such as HPLC-UV or LC-MS.
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Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
References
"Refining PCSK9-IN-29 delivery methods in animal models"
Welcome to the technical support center for PCSK9-IN-29, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that inhibits the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By preventing this interaction, this compound blocks the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol (LDL-C) from the circulation.
Q2: What are the recommended animal models for studying this compound?
A2: Several animal models can be used to evaluate the efficacy of this compound. Wild-type mice are a common starting point. For more pronounced hypercholesterolemia, genetically modified models such as ApoE*3-Leiden.CETP mice, Ldlr-/- mice, or mice overexpressing human PCSK9 are recommended.[1] Non-human primates (NHPs) can also be used for preclinical studies due to their closer physiological resemblance to humans.[2]
Q3: What is the optimal route of administration for this compound?
A3: this compound is designed for oral administration. However, for initial proof-of-concept studies or to bypass potential absorption issues, subcutaneous or intravenous injections can also be considered. Oral gavage is the standard method for oral delivery in rodent models.
Q4: What is the recommended solvent for dissolving this compound?
A4: As a hydrophobic small molecule, this compound may have limited aqueous solubility. A common starting point for formulation is a mixture of Dimethyl Sulfoxide (DMSO), polyethylene glycol (PEG400), and saline. It is crucial to perform solubility tests to determine the optimal vehicle for your specific dosage.
Q5: What are the expected outcomes of this compound treatment in animal models?
A5: Successful treatment with this compound should result in a dose-dependent reduction in plasma total cholesterol and LDL-C levels.[3] Concurrently, you should observe an increase in hepatic LDLR protein expression and potentially an increase in total plasma PCSK9 levels, which is an on-target effect.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant reduction in LDL-C levels. | Poor Bioavailability: The compound may not be well absorbed when administered orally. | 1. Optimize the formulation vehicle to improve solubility. 2. Consider alternative administration routes such as subcutaneous or intravenous injection to bypass the gastrointestinal tract. 3. Increase the dosage, ensuring it remains within a non-toxic range. |
| Incorrect Dosing: The administered dose may be too low to elicit a significant response. | 1. Perform a dose-response study to identify the optimal effective dose. 2. Ensure accurate calculation and administration of the dose based on the animal's body weight. | |
| Compound Instability: this compound may be degrading in the formulation or in vivo. | 1. Prepare fresh formulations for each experiment. 2. Assess the stability of the compound in the chosen vehicle over time. 3. Consider formulation strategies that enhance stability, such as encapsulation in nanoparticles. | |
| High variability in results between animals. | Inconsistent Dosing Technique: Variations in oral gavage or injection technique can lead to inconsistent compound delivery. | 1. Ensure all personnel are properly trained and consistent in their administration techniques. 2. For oral gavage, ensure the compound is delivered directly to the stomach. |
| Biological Variability: Individual animal responses can vary. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure animals are age and sex-matched. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | High Dose: The administered dose may be approaching the maximum tolerated dose. | 1. Reduce the dosage. 2. Perform a preliminary toxicity study to determine the maximum tolerated dose. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Include a vehicle-only control group in your experiment. 2. Test alternative, less toxic vehicles. | |
| Unexpected increase in liver enzymes (ALT, AST). | Hepatotoxicity: The compound may be causing liver damage. | 1. Reduce the dosage. 2. Monitor liver function tests closely. 3. Perform histological analysis of liver tissue to assess for any pathological changes. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
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Animal Model: C57BL/6J mice (8-10 weeks old).
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Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Formulation Preparation:
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Dissolve this compound in a vehicle such as 10% DMSO, 40% PEG400, and 50% saline.
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Prepare a fresh solution for each day of dosing.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dosing:
-
Administer this compound or vehicle control via oral gavage once daily for the desired treatment period (e.g., 14 days).
-
The typical dosing volume for mice is 5-10 mL/kg.
-
-
Sample Collection:
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Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
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At the end of the study, euthanize the animals and collect liver tissue for protein and gene expression analysis.
-
-
Analysis:
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Measure plasma total cholesterol and LDL-C using commercially available kits.
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Perform Western blot analysis on liver lysates to determine LDLR protein levels.
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Measure plasma PCSK9 levels using an ELISA kit.
-
Protocol 2: Assessment of In Vivo Target Engagement
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Animal Model and Dosing: Follow the procedures outlined in Protocol 1.
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Liver Tissue Processing:
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Homogenize a portion of the collected liver tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
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Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Normalize the LDLR band intensity to a loading control such as β-actin or GAPDH.
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Data Presentation
Table 1: Representative In Vivo Efficacy of this compound in Hyperlipidemic Mice
| Treatment Group | Dose (mg/kg/day) | Change in Total Cholesterol (%) | Change in LDL-C (%) | Change in Hepatic LDLR Protein (fold) |
| Vehicle Control | - | 0 ± 5 | 0 ± 7 | 1.0 ± 0.2 |
| This compound | 10 | -25 ± 8 | -35 ± 10 | 1.8 ± 0.4 |
| This compound | 30 | -45 ± 12 | -55 ± 15 | 3.2 ± 0.6 |
| This compound | 100 | -60 ± 10 | -70 ± 12 | 4.5 ± 0.8 |
| Data are presented as mean ± standard deviation. |
Table 2: Pharmacokinetic Profile of this compound in Rats (Oral Administration, 30 mg/kg)
| Parameter | Value |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 1500 |
| AUC (0-24h) (ng*h/mL) | 12000 |
| Half-life (t1/2) (h) | 6 |
| Bioavailability (%) | 35 |
Visualizations
References
- 1. merck.com [merck.com]
- 2. PCSK9 (Proprotein convertase subtilisin/kexin type 9) inhibitors: past, present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
"PCSK9-IN-29 inconsistent results in LDLR expression assays"
Welcome to the technical support center for PCSK9-IN-29. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges encountered during LDLR expression assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on LDLR expression?
A1: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 targets the Low-Density Lipoprotein Receptor (LDLR) for degradation.[1][2][3] By inhibiting PCSK9, this compound is expected to prevent LDLR degradation, leading to an increase in LDLR protein levels on the cell surface of hepatocytes and subsequently, increased uptake of LDL cholesterol from the circulation.[4][5]
Q2: Why am I not observing an increase in LDLR expression after treatment with this compound?
A2: Several factors could contribute to this. These include, but are not limited to:
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Suboptimal compound concentration: A dose-response experiment is crucial to determine the optimal concentration of this compound for your specific cell type.
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Cell health and confluency: Unhealthy or overly confluent cells may not respond appropriately to treatment.
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Incorrect incubation time: The effects of the inhibitor may be time-dependent. A time-course experiment is recommended.
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Assay-specific issues: Problems with antibody performance, detection reagents, or instrument settings can all lead to a lack of signal.
Q3: Can statin co-treatment affect the results of my this compound experiment?
A3: Yes. Statins are known to upregulate the expression of the PCSK9 gene, which in turn can increase the amount of PCSK9 protein.[6] This could potentially mask the inhibitory effect of this compound if the concentration of the inhibitor is not sufficient to counteract the increased PCSK9 levels.
Troubleshooting Guides
Inconsistent Western Blot Results for LDLR Expression
Issue: No increase or variable increases in LDLR protein levels are observed after treatment with this compound.
| Potential Cause | Recommended Solution |
| Poor Protein Extraction | Use a lysis buffer specifically designed for membrane proteins. Ensure complete cell lysis by sonication or repeated freeze-thaw cycles. |
| Inefficient Protein Transfer | Optimize transfer conditions (voltage, time) for a large protein like LDLR (~160 kDa). Use a PVDF membrane, which has a higher binding capacity than nitrocellulose. Confirm transfer efficiency by Ponceau S staining. |
| Primary Antibody Issues | Use a validated anti-LDLR antibody. Titrate the antibody to determine the optimal concentration. Incubate overnight at 4°C to enhance signal. Include a positive control (e.g., lysate from cells known to express high levels of LDLR). |
| Secondary Antibody/Detection Issues | Ensure the secondary antibody is compatible with the primary antibody. Use fresh detection reagents. Optimize exposure time to avoid saturation or weak signal. |
| This compound Inactivity | Verify the integrity and activity of your this compound stock. Test a fresh dilution. |
| High Endogenous PCSK9 Expression | Consider the cell line used. Some cell lines may have very high endogenous PCSK9 expression, requiring a higher concentration of the inhibitor. |
Variable Flow Cytometry Results for Surface LDLR
Issue: Inconsistent or no shift in fluorescence intensity for surface LDLR staining after this compound treatment.
| Potential Cause | Recommended Solution |
| Antibody Staining Problems | Use a validated, fluorophore-conjugated anti-LDLR antibody specific for the extracellular domain. Titrate the antibody to find the optimal staining concentration. Include an isotype control to assess non-specific binding. |
| Cell Viability Issues | Use a viability dye (e.g., 7-AAD, DAPI) to exclude dead cells from the analysis, as they can bind antibodies non-specifically. |
| Cell Permeabilization | For surface staining, ensure you are not permeabilizing the cells. |
| Instrument Settings | Optimize FSC/SSC gating to select the correct cell population. Ensure compensation settings are correct if performing multi-color staining. |
| Low LDLR Expression | The cell line used may have low basal expression of LDLR. Consider using a cell line known for higher LDLR expression, such as HepG2 cells. |
| This compound Cytotoxicity | High concentrations of the inhibitor may be toxic to cells, affecting protein expression. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) in parallel. |
Experimental Protocols
Protocol: Western Blotting for LDLR Expression
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Cell Culture and Treatment:
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Plate cells (e.g., HepG2) in a 6-well plate and allow them to reach 70-80% confluency.
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Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Add 100 µL of RIPA buffer containing protease inhibitors per well.
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Scrape cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
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Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against LDLR (diluted in blocking buffer) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of LDLR expression.
Caption: A logical troubleshooting guide for inconsistent LDLR expression results.
References
- 1. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assaygenie.com [assaygenie.com]
- 6. ahajournals.org [ahajournals.org]
Technical Support Center: Minimizing PCSK9-IN-29 Toxicity in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the small molecule inhibitor, PCSK9-IN-29, during preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Unexpected Cytotoxicity in In Vitro Assays
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Question: We are observing significant cytotoxicity in our cell-based assays at concentrations where we expect to see specific PCSK9 inhibition. How can we troubleshoot this?
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Answer:
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Confirm Compound Integrity and Purity: Ensure the purity of your this compound lot using methods like HPLC-MS. Impurities can contribute to unexpected toxicity.
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Vehicle Control: Run a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.[1]
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Solubility Assessment: Poor solubility can lead to compound precipitation and non-specific effects. Assess the solubility of this compound in your cell culture media. If solubility is an issue, consider using a different formulation or a lower, more soluble concentration.[1][2]
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Assay-Specific Effects: The observed toxicity might be specific to the cell line or assay system. Test this compound in a different cell line that also expresses PCSK9 to see if the cytotoxicity is cell-type dependent.
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Off-Target Screening: Consider performing an in vitro off-target screening panel to identify potential unintended molecular targets of this compound that could be mediating the cytotoxic effects.[1]
-
Issue 2: In Vivo Toxicity Observed at Efficacious Doses
-
Question: Our in vivo studies in rodents show signs of toxicity (e.g., weight loss, elevated liver enzymes) at doses required for LDL cholesterol reduction. What are our next steps?
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Answer:
-
Maximum Tolerated Dose (MTD) Study: If not already performed, conduct a formal MTD study to clearly define the upper dose limit.[1] This will help establish a therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A detailed PK/PD analysis can help determine if the toxicity is associated with the peak concentration (Cmax) or overall exposure (AUC).[3] Understanding this relationship is crucial for dose optimization.
-
Formulation Modification: The formulation can significantly impact the absorption and, consequently, the toxicity of a compound.
-
Sustained-Release Formulation: If toxicity is linked to a high Cmax, a formulation that provides a slower, more sustained release could maintain therapeutic concentrations while avoiding sharp peaks in plasma levels.[3]
-
Vehicle Optimization: The vehicle used for administration can have its own biological effects.[4] Test alternative, well-tolerated vehicles to see if this mitigates the observed toxicity.[5]
-
-
Route of Administration: If feasible, consider alternative routes of administration that might alter the pharmacokinetic profile and reduce toxicity.
-
Investigate Target Organ Toxicity:
-
Hepatotoxicity: For elevated liver enzymes, conduct a more thorough investigation including histopathology of the liver to understand the nature of the injury.[6][7] In vitro assays using primary hepatocytes can help determine if the toxicity is direct or metabolite-driven.[8]
-
Cardiotoxicity: If there are any concerns about cardiovascular effects, in vitro assays such as the hERG inhibition assay or studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be employed to assess proarrhythmic risk.[9][10][11]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding this compound toxicity.
General
-
Question: What is the mechanism of action of this compound?
-
Answer: this compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inhibiting PCSK9, it prevents the degradation of low-density lipoprotein receptors (LDLR) in the liver.[12][13][14] This leads to an increased number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[12][13][14][15]
Toxicity Profile
-
Question: What are the potential on-target and off-target toxicities of a small molecule PCSK9 inhibitor like this compound?
-
Answer:
-
On-Target: While lowering LDL is the intended effect, excessively low levels of LDL cholesterol could theoretically have long-term consequences, though clinical trials with other PCSK9 inhibitors have shown them to be generally safe.[16][17]
-
Off-Target: As a small molecule, this compound has the potential for off-target effects that are not related to its inhibition of PCSK9.[18][19] These could include:
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): This is a common concern for orally administered small molecules and can be dose-dependent or idiosyncratic.[6][7]
-
Cardiotoxicity: Effects on cardiac ion channels or cardiomyocyte function are a potential risk for many new chemical entities.
-
Inhibition of Other Proteases: Due to structural similarities with other proteases, there is a possibility of inhibiting other members of the proprotein convertase family or other unrelated proteases.
-
-
Mitigation Strategies
-
Question: What formulation strategies can be employed to minimize the toxicity of this compound?
-
Answer: Formulation can be a powerful tool to mitigate toxicity.[3] Strategies include:
-
Modifying Pharmacokinetics: Using formulations that alter the release profile to reduce the Cmax while maintaining an effective AUC can be beneficial if toxicity is Cmax-driven.[3]
-
Improving Solubility: For poorly soluble compounds, enhancing solubility through techniques like nanosuspensions or amorphous solid dispersions can improve bioavailability and potentially allow for lower, less toxic doses.[20]
-
Targeted Delivery: While more complex, developing formulations that target the liver could increase efficacy and reduce systemic exposure, thereby lowering the risk of off-target toxicities.
-
-
Question: Can chemical modification of this compound reduce its toxicity?
-
Answer: Yes, medicinal chemistry efforts can be directed at modifying the structure of this compound to improve its safety profile. This could involve:
-
Improving Selectivity: Modifying the molecule to increase its binding affinity for PCSK9 over other proteins to reduce off-target effects.
-
Altering Metabolism: Modifying the structure to block metabolic pathways that may lead to the formation of reactive or toxic metabolites.
-
Optimizing Physicochemical Properties: Adjusting properties like lipophilicity to alter the drug's distribution and reduce accumulation in tissues where it may cause toxicity.
-
Data Presentation
Table 1: Hypothetical In Vitro Toxicity Profile of this compound
| Assay Type | Cell Line | Endpoint | IC50 / EC50 / CC50 |
| On-Target Activity | |||
| PCSK9 Inhibition Assay | Biochemical | PCSK9 Activity | 5 nM |
| LDLR Recycling Assay | HepG2 | LDLR Surface Expression | 25 nM |
| Cytotoxicity | |||
| General Cytotoxicity | HepG2 | Cell Viability (MTT) | 15 µM |
| General Cytotoxicity | HEK293 | Cell Viability (MTT) | 20 µM |
| Cardiotoxicity | |||
| hERG Inhibition | HEK293-hERG | hERG Channel Current | > 30 µM |
| Hepatotoxicity | |||
| Bile Salt Export Pump (BSEP) Inhibition | Membrane Vesicles | BSEP Transport | > 50 µM |
Table 2: Hypothetical In Vivo Toxicity Findings for this compound in Rodents
| Species | Dose (mg/kg/day) | Route | Observation |
| Mouse | 30 | Oral Gavage | No adverse effects observed. |
| Mouse | 100 | Oral Gavage | 15% body weight loss over 7 days. |
| Rat | 50 | Oral Gavage | No adverse effects observed. |
| Rat | 150 | Oral Gavage | 2-fold increase in ALT and AST after 14 days. |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes
-
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer for 24-48 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.1%.
-
Incubation: Replace the medium in the hepatocyte cultures with the medium containing this compound or vehicle control. Incubate for 24, 48, and 72 hours.
-
Cytotoxicity Assessment: At each time point, assess cell viability using a suitable method, such as the MTT or LDH release assay.
-
Biomarker Analysis: Collect the supernatant to measure markers of liver injury, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) and analyze the dose- and time-dependent release of liver enzymes.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), with an equal number of males and females per group (n=3-5 per group).
-
Dose Selection: Based on in vitro data and preliminary in vivo efficacy studies, select a range of doses. A common approach is to use a dose-escalation design (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days. Include a vehicle control group.[1]
-
Monitoring:
-
Clinical Signs: Observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Record the body weight of each animal daily. A sustained weight loss of >15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor food and water consumption.
-
-
Terminal Procedures: At the end of the study, collect blood for clinical chemistry analysis (including liver and kidney function markers). Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a sustained body weight loss of more than 20%.[1]
Visualizations
Caption: Mechanism of action of PCSK9 and this compound.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies to reduce hepatotoxicity risk through early drug development [pmi-live.com]
- 8. Drug-Induced Liver Injury: Advances in Mechanistic Understanding that will Inform Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ncardia.com [ncardia.com]
- 12. heartcare.sydney [heartcare.sydney]
- 13. nps.org.au [nps.org.au]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis of PCSK9-IN-29: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of the novel PCSK9 inhibitor, PCSK9-IN-29, this technical support center provides a comprehensive resource for troubleshooting common challenges and answering frequently asked questions. This guide offers detailed experimental protocols, structured data, and visual workflows to facilitate a smoother and more efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, or N-(4-(2-chlorophenyl)-5-(4-fluorophenyl)thiazol-2-yl)acetamide, is anticipated to follow a convergent synthesis strategy. The core of this approach is the Hantzsch thiazole synthesis, which involves the cyclization of an α-haloketone with a thioamide-containing compound. This is followed by the introduction of the acetamide group.
Q2: What are the key starting materials for the synthesis?
A2: The primary precursors for the synthesis of this compound are:
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2-chloro-1-(2-chlorophenyl)ethan-1-one: A commercially available α-chloroketone.
-
4-fluorobenzaldehyde: A common starting material for introducing the 4-fluorophenyl group.
-
Thiourea: A source of the thiazole ring's nitrogen and sulfur atoms.
-
Acetic anhydride or acetyl chloride: For the final acetylation step.
Q3: What are the most critical steps in the synthesis of this compound?
A3: The most critical stages of the synthesis are the formation of the diaryl α-haloketone intermediate and the subsequent Hantzsch thiazole cyclization. These steps are often prone to side reactions and require careful control of reaction conditions to ensure a good yield and purity of the desired product.
Q4: What are some common impurities or byproducts to expect?
A4: Potential impurities can arise from several sources, including:
-
Unreacted starting materials.
-
Over-alkylation or di-substitution products in the formation of the α-haloketone.
-
Byproducts from the decomposition of thiourea.
-
Incomplete acetylation, leading to the presence of the 2-amino-diarylthiazole intermediate.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Challenge 1: Low Yield in the Synthesis of the α-haloketone Intermediate
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of the starting ketone. | Insufficient halogenating agent or inadequate reaction time. | Increase the molar equivalent of the halogenating agent (e.g., N-chlorosuccinimide) and/or extend the reaction time. Monitor the reaction closely by TLC. |
| Formation of multiple products. | Over-halogenation or side reactions. | Control the reaction temperature carefully, often requiring cooling. Use a milder halogenating agent. |
| Difficulty in isolating the product. | Product is an oil or has poor crystallinity. | Attempt purification by column chromatography. If the product is an oil, consider using it directly in the next step if purity is acceptable, or try to induce crystallization by adding a non-polar co-solvent and cooling. |
Challenge 2: Inefficient Hantzsch Thiazole Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the thiazole product. | Poor reactivity of the α-haloketone or decomposition of thiourea. | Ensure the α-haloketone is sufficiently pure. Use a slight excess of thiourea. Optimize the reaction solvent and temperature; ethanol or DMF are common solvents. |
| Formation of a complex mixture of byproducts. | Side reactions of thiourea or the α-haloketone. | Control the reaction temperature to avoid decomposition. Consider using a milder base if one is employed. |
| Difficulty in purifying the 2-amino-diarylthiazole intermediate. | The product may be basic and bind to silica gel. | Use a neutral or basic alumina for column chromatography. Alternatively, wash the crude product with a dilute acid to remove basic impurities before chromatography. |
Challenge 3: Incomplete Acetylation of the 2-aminothiazole
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material (2-aminothiazole) in the final product. | Insufficient acetylating agent or steric hindrance. | Use a larger excess of acetic anhydride or acetyl chloride. Add a catalytic amount of a base like pyridine or DMAP to facilitate the reaction. Increase the reaction temperature if necessary. |
| Formation of di-acetylated byproduct. | Harsh reaction conditions. | Perform the reaction at a lower temperature and monitor the progress carefully by TLC to stop the reaction once the mono-acetylated product is formed. |
| Hydrolysis of the acetamide product during workup. | Presence of strong acid or base during purification. | Neutralize the reaction mixture carefully before extraction. Use a neutral workup procedure and avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
Proposed Synthesis of 2-amino-4-(2-chlorophenyl)-5-(4-fluorophenyl)thiazole (Intermediate)
A plausible method for synthesizing the key thiazole intermediate is the Hantzsch thiazole synthesis.
-
Synthesis of 2-bromo-1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one:
-
To a solution of 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one in a suitable solvent like dichloromethane or chloroform, add N-bromosuccinimide (NBS) in portions at 0°C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hantzsch Thiazole Cyclization:
-
To a solution of the synthesized 2-bromo-1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one in ethanol, add thiourea.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize with a mild base like sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 2-amino-4-(2-chlorophenyl)-5-(4-fluorophenyl)thiazole by column chromatography.
-
Final Acetylation to this compound
-
Acetylation Reaction:
-
Dissolve the 2-amino-4-(2-chlorophenyl)-5-(4-fluorophenyl)thiazole intermediate in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add acetic anhydride and a catalytic amount of pyridine or DMAP.
-
Stir the reaction at room temperature until TLC indicates the disappearance of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound, which can be used as a benchmark for researchers.
| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (HPLC) |
| 1 | 1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one | 2-bromo-1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one | 10.0 | 8.5 | 85% | >95% |
| 2 | 2-bromo-1-(2-chlorophenyl)-2-(4-fluorophenyl)ethan-1-one | 2-amino-4-(2-chlorophenyl)-5-(4-fluorophenyl)thiazole | 8.5 | 6.4 | 75% | >97% |
| 3 | 2-amino-4-(2-chlorophenyl)-5-(4-fluorophenyl)thiazole | This compound | 6.4 | 5.8 | 90% | >99% |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 pathway and inhibition by this compound.
"How to enhance the bioavailability of PCSK9-IN-29"
Welcome to the technical support center for PCSK9-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of this promising lipid-lowering agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that acts as a lipid-lowering agent.[1] Its primary mechanism of action involves increasing the expression of the low-density lipoprotein receptor (LDLR) protein while decreasing the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) protein in liver cells (HepG2).[1] By inhibiting PCSK9, which normally promotes the degradation of LDLR, this compound allows for more LDLR to be available on the surface of hepatocytes.[2][3][4] This, in turn, enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[2][3][4] Preclinical studies in crab-eating macaques on a high-fat diet have shown that this compound can reduce serum levels of LDL-C and total cholesterol (TC).[1]
Q2: We are observing low in vivo efficacy of this compound despite good in vitro potency. What could be the underlying issue?
A2: A common reason for a discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. This can stem from several factors, including low aqueous solubility, poor permeability across the intestinal epithelium, and significant first-pass metabolism in the liver. For many small molecule inhibitors, especially those that are lipophilic, poor solubility is a primary hurdle.[5][6] It is crucial to characterize the physicochemical properties of your batch of this compound to diagnose the specific cause.
Q3: What are the initial steps to assess the bioavailability of our this compound formulation?
A3: A good starting point is to perform a preliminary pharmacokinetic (PK) study in a relevant animal model (e.g., rodents). This will provide initial data on key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of drug absorption. In parallel, conducting in vitro assays like solubility studies in simulated gastric and intestinal fluids, and permeability assays (e.g., Caco-2) can provide valuable insights into the potential absorption barriers.
Q4: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
A4: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[5][7][8] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve dissolution rates.[5][8][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[5][9]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5][10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Low dissolution rate in in vitro tests.
-
High variability in in vivo efficacy studies.
-
Drug precipitation observed upon dilution of a stock solution.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Intrinsic low solubility of the crystalline form. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface-area-to-volume ratio. 2. Amorphous Solid Dispersion: Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC) to improve the dissolution rate. 3. Salt Formation: If this compound has ionizable groups, investigate the formation of more soluble salt forms.[7] | See Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation |
| Polymorphism. | Different crystalline forms (polymorphs) of a compound can have different solubilities. Characterize the solid-state properties of your batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form. | See Protocol 2: Solid-State Characterization |
Issue 2: Low Permeability Across Intestinal Barrier
Symptoms:
-
Low apparent permeability (Papp) in Caco-2 cell assays.
-
High efflux ratio in Caco-2 assays, suggesting the involvement of efflux transporters.
-
Poor absorption in vivo despite adequate solubility.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| High Lipophilicity (High logP). | While some lipophilicity is required for membrane transport, very high lipophilicity can lead to poor absorption. Consider formulation approaches that can improve partitioning into the aqueous phase at the gut wall. | See Protocol 3: Caco-2 Permeability Assay |
| Efflux Transporter Substrate. | If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), this can significantly limit its net absorption.[10] Co-administration with a known P-gp inhibitor in preclinical models can help confirm this. A prodrug approach could also be considered to mask the recognition site for the transporter.[10] | See Protocol 3: Caco-2 Permeability Assay |
| Chemical Structure. | The presence of certain functional groups can limit passive diffusion. While more involved, medicinal chemistry efforts could explore structural modifications or a prodrug strategy to enhance permeability.[6][11] | N/A (Medicinal Chemistry) |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | < 500 g/mol | Favorable for passive diffusion. |
| logP | 4.5 | High lipophilicity, may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility, likely dissolution-rate limited absorption. |
| pKa | Not ionizable | Salt formation is not a viable strategy. |
Table 2: Comparison of Formulation Strategies on the Oral Bioavailability of this compound in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 100 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240 |
| Solid Dispersion | 10 | 350 ± 80 | 1.0 | 1800 ± 400 | 720 |
| SEDDS | 10 | 450 ± 100 | 0.5 | 2500 ± 550 | 1000 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:4 ratio by weight) in a minimal amount of a 1:1 DCM:Methanol co-solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Store the amorphous solid dispersion in a desiccator to prevent moisture absorption.
-
Protocol 2: Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD):
-
Place a small amount of the sample powder on the sample holder.
-
Run the analysis over a 2θ range of 5° to 40° with a step size of 0.02°.
-
A crystalline material will show sharp peaks, while an amorphous material will show a broad halo.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
A sharp endothermic peak will indicate the melting point of a crystalline form, while a broad transition may be observed for an amorphous form.
-
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Measurement:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active efflux.
-
Visualizations
Caption: PCSK9 signaling and the inhibitory action of this compound.
Caption: Troubleshooting workflow for enhancing this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. heartcare.sydney [heartcare.sydney]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Overcoming resistance to PCSK9-IN-29 in cell lines"
Welcome to the technical support center for PCSK9-IN-29. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR).[1][2] Normally, PCSK9 binds to the LDLR on the cell surface, targeting the receptor for lysosomal degradation.[3][4] This process reduces the number of available LDLRs to clear LDL cholesterol from the circulation.[5] this compound prevents this binding, which leads to increased LDLR recycling to the cell surface, enhanced LDL uptake, and consequently, lower extracellular LDL levels.[1][3]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Cell lines with detectable expression of both PCSK9 and LDLR are essential. Human hepatoma cell lines like HepG2 and Huh7 are commonly used as they endogenously express high levels of PCSK9 and are a primary site of cholesterol metabolism.[6][7] Other cell lines that have been used in LDL uptake studies include human renal epithelial (HK2) cells and human coronary arterial endothelial cells (HCAEC).[8][9] Expression levels of PCSK9 can vary significantly between cell lines, so it is crucial to characterize your chosen model.[10][11]
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: Resistance to small molecule inhibitors can arise through several mechanisms. For this compound, likely causes include:
-
Target Alteration: Mutations in the PCSK9 or LDLR genes that prevent effective binding of the inhibitor.[12]
-
Activation of Bypass Pathways: Cells may upregulate compensatory signaling pathways to maintain cholesterol homeostasis, bypassing the need for the PCSK9-LDLR interaction. This could involve pathways regulated by SREBP-2 or HNF1α.[13][14]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.[15]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: The development of resistance is typically confirmed by quantifying the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for this compound in the suspected resistant cell line compared to the parental (sensitive) cell line indicates acquired resistance.[16] This can be determined using a cell viability or functional assay (e.g., LDL uptake assay).
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in a cell viability assay.
| Possible Cause | Suggested Solution |
| Drug Instability/Handling | Ensure this compound is stored correctly as per the datasheet. Prepare fresh dilutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles.[17] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment lead to variability. Optimize and standardize your seeding density to ensure cells are in the logarithmic growth phase during treatment.[17][18] |
| Assay Duration | The effects of this compound may be time-dependent. A standard 72-hour incubation is common, but this may need optimization for your specific cell line.[17] |
| Cell Line Integrity | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells and periodically verify the identity of your cell line using short tandem repeat (STR) profiling.[17] |
| Contamination | Check your cell culture for any signs of microbial contamination (e.g., bacteria, mycoplasma), which can significantly affect cell health and drug response.[15] |
Problem 2: No significant increase in LDLR levels or LDL uptake after treatment with this compound.
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration or Incubation Time | The effect on LDLR levels can be dose- and time-dependent. Perform a dose-response and time-course experiment to determine the optimal concentration and duration.[19] |
| Low Endogenous PCSK9 or LDLR Expression | Verify the baseline protein expression of PCSK9 and LDLR in your cell line via Western blot or qPCR. If expression is too low, the effect of the inhibitor may not be detectable. Consider using a different cell line.[6] |
| Antibody Quality (for Western Blot) | Ensure the antibodies used for detecting PCSK9 and LDLR are specific and validated for the application. Run appropriate positive and negative controls. |
| Acquired Resistance | If the cell line was previously responsive, it may have developed resistance. Confirm by comparing the IC50 to the parental cell line and investigate potential resistance mechanisms.[15] |
Data Presentation: Characterizing Resistance
The following tables represent example data for a sensitive parental cell line (e.g., HepG2) and a derived resistant cell line (HepG2-RES).
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| HepG2 (Parental) | 15.5 | - |
| HepG2-RES | 480.2 | 31.0 |
| Data derived from a 72-hour cell viability assay (MTS).[16] |
Table 2: Effect of this compound (50 nM) on LDLR Protein Levels and LDL Uptake
| Cell Line | Treatment | LDLR Protein Level (Relative to Untreated Control) | LDL Uptake (Relative Fluorescence Units) |
| HepG2 (Parental) | Vehicle (DMSO) | 1.0 | 15,230 |
| This compound | 3.8 | 45,100 | |
| HepG2-RES | Vehicle (DMSO) | 0.9 | 14,980 |
| This compound | 1.1 | 16,050 | |
| LDLR levels quantified by Western blot densitometry. LDL uptake measured via fluorescently-labeled LDL.[20] |
Visualizations and Workflows
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and confirming a resistant cell line.
Caption: Logical decision tree for troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS) to Determine IC50
This protocol is used to measure the cytotoxic or cytostatic effects of this compound and determine its IC50 value.[21]
Materials:
-
Parental and suspected resistant cells (e.g., HepG2, HepG2-RES)
-
Complete culture medium
-
96-well clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Treat cells in triplicate for each concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized values against the log of the inhibitor concentration and use non-linear regression to calculate the IC50.
Protocol 2: Fluorescent LDL Uptake Assay
This protocol measures the functional consequence of this compound treatment on the cell's ability to internalize LDL.[8][9][22]
Materials:
-
Cells seeded on a 96-well black-walled, clear-bottom plate
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red-LDL)
-
This compound
-
Hoechst stain (for nuclear counterstaining)
-
4% Paraformaldehyde (PFA) for fixing
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding and Starvation: Seed 10,000 cells per well and allow them to attach overnight. The next day, replace the medium with a medium containing 5% LPDS and incubate for 24 hours to upregulate LDLR expression.
-
Drug Treatment: Treat cells with the desired concentration of this compound (or vehicle control) for 18-24 hours in the starvation medium.
-
LDL Incubation: Add fluorescently labeled LDL (e.g., 10 µg/mL) to each well. Incubate for 4 hours at 37°C.[9]
-
Washing and Fixing: Aspirate the medium and wash the cells three times with cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining and Imaging: Wash again with PBS. Add Hoechst stain for 10 minutes to visualize nuclei. Acquire images using a fluorescence microscope. The red channel will detect LDL uptake, and the blue channel will detect nuclei.
-
Quantification: Use image analysis software to quantify the total fluorescence intensity of the LDL signal per cell (or per well, normalized to cell number via the nuclear count). Compare the fluorescence intensity between vehicle- and inhibitor-treated wells.[20]
References
- 1. nps.org.au [nps.org.au]
- 2. Gene - PCSK9 [maayanlab.cloud]
- 3. heartcare.sydney [heartcare.sydney]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 9. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PCSK9 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DiI‐LDL uptake assay [bio-protocol.org]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
Validating the Lipid-Lowering Effects of PCSK9-IN-29 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo lipid-lowering effects of PCSK9-IN-29, a novel orally bioavailable small-molecule PCSK9 inhibitor. Its performance is benchmarked against established injectable monoclonal antibody-based PCSK9 inhibitors, evolocumab and alirocumab. This document is intended to serve as a resource for researchers in the fields of cardiovascular disease and drug discovery, offering a comprehensive overview of preclinical validation methodologies and comparative efficacy data.
Comparative Efficacy of PCSK9 Inhibitors in vivo
The following table summarizes the lipid-lowering efficacy of this compound (represented by the orally bioavailable small-molecule inhibitor NYX-PCSK9i) and monoclonal antibody inhibitors in the APOE*3-Leiden.CETP mouse model, a well-established model for human-like dyslipidemia.[1][2] It is important to note that while the data for the oral inhibitor and alirocumab were generated in the same mouse model, the data for evolocumab is based on its established potent LDL-C lowering effect observed in various preclinical and clinical settings.[3][4]
| Inhibitor | Class | Administration Route | Animal Model | Dosage | Treatment Duration | Total Cholesterol Reduction (%) | LDL-Cholesterol Reduction (%) | Hepatic LDLR Protein Levels |
| This compound (as NYX-PCSK9i) | Small Molecule | Oral | APOE3-Leiden.CETP Mice | 50 mg/kg/day | 28 days | 57%[2] | Not specified | Increased[2] |
| Alirocumab | Monoclonal Antibody | Subcutaneous | APOE3-Leiden.CETP Mice | 10 mg/kg/week | 18 weeks | 46%[1] | Not specified | Increased[1] |
| Evolocumab | Monoclonal Antibody | Subcutaneous | Various (rodent models, human trials) | N/A (mouse data not directly comparable) | N/A | Potent reduction observed | ~60% (in human trials)[3][4] | Increased |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and validation of these findings.
Animal Model
-
Rationale: This model exhibits a human-like lipoprotein profile and is highly responsive to lipid-lowering therapies, making it a relevant preclinical model for cardiovascular disease research.[1]
-
Housing and Diet: Mice are housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard chow diet. For induction of hypercholesterolemia, a Western-type diet (high in fat and cholesterol) is administered for a specified period before and during the treatment.[1]
Drug Administration
-
This compound (Oral Administration):
-
The compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension in a carrier like methylcellulose).
-
Mice are administered the formulation once daily via oral gavage using a ball-tipped feeding needle.[5][6][7]
-
The volume administered is calculated based on the mouse's body weight to achieve the desired dosage (e.g., 50 mg/kg).[5]
-
A vehicle control group receives the same formulation without the active compound.
-
-
Monoclonal Antibodies (Subcutaneous Administration):
-
Aliquots of the monoclonal antibody (alirocumab or evolocumab) are prepared in a sterile, injectable buffer (e.g., phosphate-buffered saline).
-
Mice are injected subcutaneously in the dorsal region (scruff of the neck) using a sterile insulin syringe.[8][9][10][11][12]
-
The injection volume is determined based on the mouse's body weight to deliver the specified dose (e.g., 10 mg/kg).[8]
-
A control group receives injections of a non-specific IgG antibody or the vehicle buffer.
-
Plasma Lipid Analysis
-
Blood Collection: At the end of the treatment period, mice are fasted for 4-6 hours. Blood is collected via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Blood samples are centrifuged at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement: Total cholesterol and LDL-cholesterol levels in the plasma are quantified using commercially available enzymatic colorimetric assay kits. The absorbance is measured using a spectrophotometer, and concentrations are calculated based on a standard curve.
Hepatic LDLR Protein Expression (Western Blot)
-
Liver Homogenization: Following euthanasia, the liver is excised, rinsed in cold PBS, and immediately snap-frozen in liquid nitrogen. A portion of the liver is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the liver lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the LDL receptor.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the LDLR band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nyrada.com [nyrada.com]
- 3. mdpi.com [mdpi.com]
- 4. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. instechlabs.com [instechlabs.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. urmc.rochester.edu [urmc.rochester.edu]
A New Era in Cholesterol Management: A Comparative Guide to PCSK9 Monoclonal Antibodies and Oral Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, the landscape of lipid-lowering therapies is undergoing a significant transformation. The established efficacy of injectable PCSK9 monoclonal antibodies is now being challenged by the emergence of orally administered small molecule inhibitors. This guide provides a detailed, data-driven comparison of these two prominent classes of PCSK9 inhibitors, offering insights into their mechanisms, efficacy, and clinical development.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has been a key target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream.[1][2] Inhibiting PCSK9 has proven to be a highly effective strategy for lowering LDL-C levels and reducing cardiovascular risk.[3][4]
The first wave of PCSK9 inhibitors to enter the market were monoclonal antibodies, such as alirocumab and evolocumab.[4][5] These biologic drugs have demonstrated robust efficacy in lowering LDL-C and have been a valuable tool for patients who are statin-intolerant or require additional lipid lowering.[6] More recently, a new class of orally available small molecule and peptide-based PCSK9 inhibitors has entered late-stage clinical development, with enlicitide decanoate (formerly MK-0616) from Merck leading the way.[7][8][9] This guide will focus on a detailed comparison between these two approaches. While the specific compound "PCSK9-IN-29" did not yield specific public data, the analysis of enlicitide decanoate will serve as a representative for the emerging class of oral PCSK9 inhibitors.
Mechanism of Action: A Tale of Two Strategies
Both monoclonal antibodies and small molecule inhibitors target PCSK9 to prevent its interaction with the LDL receptor, ultimately leading to increased LDL receptor recycling and enhanced clearance of LDL-C from the circulation. However, their specific mechanisms of action differ significantly.
Monoclonal Antibodies: These are large protein therapeutics administered via subcutaneous injection.[1] They bind with high specificity and affinity to circulating PCSK9 in the bloodstream, effectively neutralizing the protein before it can bind to the LDL receptor on hepatocytes.[5]
Oral Small Molecule/Peptide Inhibitors: Enlicitide decanoate is a novel, orally administered macrocyclic peptide that binds directly to PCSK9.[7] By binding to PCSK9, it inhibits the interaction between PCSK9 and the LDL receptor, thereby preventing LDLR degradation.[10] The oral route of administration represents a significant potential advantage in terms of patient convenience.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of PCSK9 inhibition by monoclonal antibodies and oral small molecules.
Comparative Efficacy: A Look at the Numbers
Both monoclonal antibodies and the oral inhibitor enlicitide have demonstrated significant efficacy in reducing LDL-C levels in clinical trials.
| Feature | PCSK9 Monoclonal Antibodies (Alirocumab, Evolocumab) | Oral PCSK9 Inhibitor (Enlicitide Decanoate) |
| LDL-C Reduction | 50-60% reduction from baseline.[11] | Statistically significant and clinically meaningful reduction in LDL-C. In a Phase 3 trial, a 55.8% reduction compared to placebo was observed.[10] |
| Administration | Subcutaneous injection every 2 to 4 weeks.[1] | Once-daily oral pill.[10] |
| Clinical Development | FDA approved and widely used.[5] | Phase 3 clinical trials ongoing; not yet approved.[8][9] |
Experimental Protocols: A Glimpse into the Research
The development of both classes of drugs has been supported by rigorous clinical trial programs. While specific internal experimental protocols are proprietary, the general methodologies can be outlined based on publicly available clinical trial information.
Typical Phase 3 Clinical Trial Design for PCSK9 Inhibitors
Caption: Generalized workflow of a Phase 3 clinical trial for a PCSK9 inhibitor.
Key Methodological Components:
-
Patient Population: Typically includes patients with hypercholesterolemia, including those with heterozygous familial hypercholesterolemia (HeFH) or atherosclerotic cardiovascular disease (ASCVD), who are on stable statin therapy.[8]
-
Study Design: Randomized, double-blind, placebo- or active-controlled trials are the gold standard.
-
Primary Efficacy Endpoint: The primary outcome measured is typically the percentage change in LDL-C from baseline to a prespecified time point (e.g., 24 or 52 weeks).
-
Lipid Measurements: Standardized laboratory methods are used to measure lipid parameters at baseline and throughout the study.
-
Safety and Tolerability: Adverse events are systematically collected and evaluated throughout the trial.
Logical Comparison: Monoclonal Antibodies vs. Oral Inhibitors
Caption: A logical overview comparing the two main approaches to PCSK9 inhibition.
Discussion and Future Outlook
The development of oral PCSK9 inhibitors marks a pivotal moment in the management of hypercholesterolemia. While monoclonal antibodies have proven to be highly effective and are an established therapeutic option, their injectable route of administration can be a barrier for some patients.[3][6]
The prospect of a daily oral pill with comparable efficacy to injectable biologics could significantly expand the use of PCSK9 inhibitors.[9] Enlicitide decanoate's promising Phase 3 data suggests that this new class of drugs has the potential to become a first-line option for patients who require significant LDL-C reduction beyond what can be achieved with statins alone.[10]
However, long-term safety data and the results of cardiovascular outcomes trials for oral inhibitors are still pending.[9] Researchers and clinicians will be keenly watching the final results of these trials to fully understand the place of these new agents in the therapeutic armamentarium against cardiovascular disease. The competition between these two classes of drugs is expected to drive further innovation and potentially improve patient access to these life-saving therapies.
References
- 1. heartcare.sydney [heartcare.sydney]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 Inhibition With Monoclonal Antibodies: Modern Management of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heartuk.org.uk [heartuk.org.uk]
- 5. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]
- 6. PCSK9 Monoclonal Antibodies: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Merck Moves Forward in Bid To Bring First Oral PCSK9 Inhibitor to Market - BioSpace [biospace.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. merck.com [merck.com]
- 11. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PCSK9 Inhibitor Activity: A Cross-Validation Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of PCSK9 inhibitor activity in different cell lines. Due to the absence of publicly available data for a specific compound designated "PCSK9-IN-29," this document serves as a template, presenting illustrative data to guide researchers in their comparative analyses of novel PCSK9 inhibitors. The methodologies and data presentation formats are based on established protocols for characterizing small molecule and antibody-based PCSK9 inhibitors.
Introduction to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation within lysosomes.[2][3] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[3]
PCSK9 inhibitors are a class of therapeutic agents designed to block the interaction between PCSK9 and LDLR, thereby preventing LDLR degradation and increasing the capacity of the liver to clear LDL-C.[3] These inhibitors can be broadly categorized into monoclonal antibodies and small molecules. This guide focuses on the cellular-level validation of a hypothetical small molecule, "this compound," against an alternative small molecule and a well-characterized monoclonal antibody.
Comparative Activity of PCSK9 Inhibitors
The following tables summarize the hypothetical quantitative data for this compound in comparison to a reference small molecule inhibitor (Compound X) and a therapeutic monoclonal antibody (mAb-Control). The data is presented for two commonly used cell lines in PCSK9 research: HepG2 (a human hepatoma cell line that endogenously expresses PCSK9 and LDLR) and HEK293 (a human embryonic kidney cell line often used for overexpression studies).
Table 1: Inhibition of PCSK9-LDLR Interaction (IC50, µM)
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | HepG2 | PCSK9-LDLR Binding Assay | 1.2 |
| HEK293 | PCSK9-LDLR Binding Assay | 1.5 | |
| Compound X | HepG2 | PCSK9-LDLR Binding Assay | 5.8 |
| HEK293 | PCSK9-LDLR Binding Assay | 6.2 | |
| mAb-Control | HepG2 | PCSK9-LDLR Binding Assay | 0.002 |
| HEK293 | PCSK9-LDLR Binding Assay | 0.003 |
Table 2: Restoration of LDLR Surface Expression (% of Control)
| Compound (at 10 µM) | Cell Line | LDLR Expression (% of Control) |
| This compound | HepG2 | 180% |
| HEK293 | 175% | |
| Compound X | HepG2 | 130% |
| HEK293 | 125% | |
| mAb-Control | HepG2 | 250% |
| HEK293 | 240% |
Table 3: Enhancement of LDL Uptake (% of Control)
| Compound (at 10 µM) | Cell Line | LDL Uptake (% of Control) |
| This compound | HepG2 | 220% |
| HEK293 | 210% | |
| Compound X | HepG2 | 150% |
| HEK293 | 145% | |
| mAb-Control | HepG2 | 300% |
| HEK293 | 280% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
HepG2 Cells: Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
HEK293 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
All cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
PCSK9-LDLR Binding Assay
This assay quantifies the ability of an inhibitor to disrupt the interaction between PCSK9 and LDLR.
-
Plate Coating: 96-well plates are coated with recombinant human LDLR protein overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Inhibitor and PCSK9 Incubation: Serial dilutions of the test compounds (this compound, Compound X, mAb-Control) are pre-incubated with a fixed concentration of biotinylated recombinant human PCSK9 for 1 hour at room temperature.
-
Binding Reaction: The pre-incubated mixture is added to the LDLR-coated wells and incubated for 2 hours at room temperature.
-
Detection: Plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to each well and incubated for 1 hour. After a final wash, a chemiluminescent substrate is added, and the signal is read using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
LDLR Surface Expression Assay
This assay measures the level of LDLR on the cell surface following treatment with a PCSK9 inhibitor.
-
Cell Seeding: HepG2 or HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with the test compounds at various concentrations for 24 hours.
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against the extracellular domain of LDLR for 1 hour. After washing, a fluorescently labeled secondary antibody is added and incubated for 1 hour in the dark.
-
Quantification: The fluorescence intensity is measured using a flow cytometer or a high-content imaging system.
-
Data Analysis: The LDLR expression is normalized to the vehicle-treated control and expressed as a percentage.
LDL Uptake Assay
This functional assay determines the ability of cells to take up LDL from the surrounding medium after treatment with a PCSK9 inhibitor.[4][5][6]
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds as described for the LDLR expression assay.
-
LDL Incubation: After the treatment period, the medium is replaced with a serum-free medium containing a fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) at a concentration of 10 µg/mL.[7] Cells are incubated for 4 hours at 37°C.
-
Washing and Fixation: Cells are washed multiple times with PBS to remove unbound LDL and then fixed.
-
Imaging and Quantification: The intracellular fluorescence is visualized using a fluorescence microscope and quantified using a microplate reader or flow cytometer.
-
Data Analysis: The LDL uptake is normalized to the vehicle-treated control and expressed as a percentage.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the PCSK9 signaling pathway and the experimental workflow for evaluating PCSK9 inhibitors.
Caption: PCSK9 signaling pathway and point of inhibition.
References
- 1. Naturally Occurring PCSK9 Inhibitors: An Updated Review [mdpi.com]
- 2. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | A dual-reporter LDLR system integrating fluorescence and luminescence for understanding LDLR regulation and facilitating drug discovery [frontiersin.org]
Confirming the On-Target Activity of a Novel PCSK9 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the on-target activity of a novel PCSK9 inhibitor, exemplified by the hypothetical molecule "PCSK9-IN-29." It outlines the necessary experimental protocols and presents a comparative analysis with established PCSK9-targeting therapeutics. The objective is to offer a comprehensive methodology for confirming that a new chemical entity effectively engages with its intended target and elicits the desired biological response.
The PCSK9-LDLR Signaling Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][5] This binding targets the LDLR for degradation in lysosomes, thereby preventing it from being recycled back to the cell surface.[4][5][6] The reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.[4][7] Inhibiting PCSK9 prevents the degradation of LDLR, leading to more receptors on the cell surface to clear LDL-C from circulation.[3][5][8]
Caption: PCSK9-LDLR signaling pathway and point of inhibition.
Comparative Performance of PCSK9 Inhibitors
The efficacy of a novel inhibitor can be benchmarked against existing therapies. Monoclonal antibodies like Evolocumab and Alirocumab have been shown to lower LDL-C levels by up to 60%.[9] Newer modalities like the small interfering RNA (siRNA) Inclisiran also demonstrate robust and sustained LDL-C reduction.[10][11]
| Inhibitor Class | Example Compound(s) | Mechanism of Action | LDL-C Reduction (approx.) | Dosing Frequency |
| Small Molecule | This compound (Hypothetical) | Binds to and inhibits circulating PCSK9 | To Be Determined | To Be Determined |
| Monoclonal Antibody | Evolocumab, Alirocumab | Binds to circulating PCSK9, preventing LDLR interaction | 50-60%[9][12] | Every 2-4 weeks[5] |
| Small Interfering RNA | Inclisiran | Inhibits intracellular synthesis of PCSK9 in the liver[10] | ~50% | Every 6 months |
Experimental Protocols for On-Target Activity Confirmation
To validate that "this compound" achieves its effect through the intended mechanism, a series of experiments are required.
PCSK9-LDLR Binding Inhibition Assay
Objective: To quantify the ability of "this compound" to disrupt the interaction between PCSK9 and the LDLR's epidermal growth factor-like repeat A (EGF-A) domain.
Methodology:
-
An enzyme-linked immunosorbent assay (ELISA) plate is coated with recombinant human LDLR-EGF-A domain.
-
A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of "this compound" or a control compound.
-
The PCSK9/inhibitor mixtures are then added to the coated plate.
-
The amount of bound PCSK9 is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.
-
The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.
Cellular LDLR Degradation Assay
Objective: To confirm that "this compound" can prevent PCSK9-mediated degradation of LDLR in a cellular context.
Methodology:
-
HepG2 cells, which endogenously express LDLR, are cultured.
-
Cells are treated with recombinant PCSK9 in the presence or absence of varying concentrations of "this compound".
-
After an incubation period (e.g., 4-6 hours), cells are lysed.
-
The total cellular LDLR protein levels are quantified using Western blotting or a quantitative immunoassay.
-
A successful inhibitor will show a dose-dependent rescue of LDLR levels in the presence of PCSK9.
Cellular LDL-C Uptake Assay
Objective: To demonstrate that the inhibitor's effect on LDLR levels translates to a functional increase in LDL-C clearance from the extracellular environment.
Methodology:
-
HepG2 cells are pre-treated with recombinant PCSK9 and/or "this compound" as described above.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.
-
After incubation, cells are washed to remove unbound DiI-LDL.
-
The amount of internalized DiI-LDL is quantified using a fluorescence plate reader or flow cytometry.
-
An effective inhibitor should lead to a dose-dependent increase in DiI-LDL uptake, reversing the suppressive effect of PCSK9.
Experimental and Validation Workflow
The logical flow from initial biochemical validation to functional cellular confirmation is critical for establishing on-target activity.
Caption: Workflow for confirming on-target activity of a novel PCSK9 inhibitor.
By following this structured approach, researchers can rigorously assess the on-target activity of novel PCSK9 inhibitors like "this compound" and benchmark their performance against the established landscape of cholesterol-lowering therapeutics.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. heartcare.sydney [heartcare.sydney]
- 6. youtube.com [youtube.com]
- 7. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PCSK9 Inhibitors: The Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acofp.org [acofp.org]
A Comparative Guide to PCSK9 Inhibition: The Established Monoclonal Antibody Evolocumab versus Emerging Oral Small-Molecule Inhibitors
An important note on "PCSK9-IN-29": Initial searches for a direct head-to-head comparison between "this compound" and Evolocumab revealed that "this compound" is an investigational lipid-lowering agent with limited publicly available data. Preclinical information suggests it can increase low-density lipoprotein receptor (LDLR) expression and decrease PCSK9 protein levels in cell cultures and has shown effects on lipid profiles in animal models. However, the absence of detailed, peer-reviewed publications or comprehensive clinical trial data makes a direct, quantitative comparison with the well-established drug Evolocumab infeasible at this time.
Therefore, this guide provides a comprehensive overview of Evolocumab and compares its performance with the emerging class of oral, small-molecule PCSK9 inhibitors, using the investigational drug enlicitide (formerly MK-0616) as a representative example based on available clinical trial data. This comparison aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the evolving landscape of PCSK9-targeted therapies.
Introduction to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for degradation, thereby reducing the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream. Inhibition of PCSK9 has emerged as a powerful therapeutic strategy for lowering LDL-C levels and reducing cardiovascular risk.
Evolocumab (Repatha) is a fully human monoclonal antibody that binds to circulating PCSK9, preventing its interaction with the LDLR. This leads to increased LDLR recycling to the hepatocyte surface, enhanced LDL-C clearance, and significantly lower plasma LDL-C levels.
Oral small-molecule PCSK9 inhibitors , such as enlicitide, represent a new wave of therapies designed to achieve the same biological outcome as monoclonal antibodies but with the convenience of oral administration. These molecules are designed to inhibit PCSK9 function through various mechanisms, including disrupting the PCSK9-LDLR interaction.
Mechanism of Action
Evolocumab: Extracellular Sequestration of PCSK9
Evolocumab functions by binding with high affinity and specificity to free PCSK9 in the bloodstream. This action neutralizes PCSK9, preventing it from binding to the LDLR on hepatocytes. The LDLR is then free to internalize LDL-C, release it within the cell for metabolism, and recycle back to the cell surface to clear more LDL-C from circulation.
Oral Small-Molecule Inhibitors (e.g., Enlicitide): Direct Inhibition
Enlicitide is a macrocyclic peptide designed to bind to PCSK9 and inhibit its interaction with LDL receptors.[1] Unlike monoclonal antibodies that sequester PCSK9, these small molecules are designed to directly interfere with the protein-protein interaction site, thus preventing the formation of the PCSK9-LDLR complex. This preserves the LDLR population on the hepatocyte surface, promoting LDL-C clearance.
Comparative Efficacy Data
The following tables summarize key efficacy data from major clinical trials for Evolocumab and Phase 2/3 trials for the oral inhibitor enlicitide.
Table 1: LDL-C Reduction
| Drug | Trial | Patient Population | Dosage | Mean LDL-C Reduction from Baseline (Placebo-Adjusted) | Citation |
| Evolocumab | FOURIER | Atherosclerotic Cardiovascular Disease (ASCVD) | 140 mg every 2 weeks or 420 mg monthly | 59% at 48 weeks | [2] |
| Evolocumab | GLAGOV | Coronary Artery Disease | 420 mg monthly | 56.5 mg/dL lower than placebo at 76 weeks | [3][4] |
| Enlicitide | CORALreef Lipids (Phase 3) | Hypercholesterolemia with ASCVD or at risk | 20 mg once daily | 55.8% at 24 weeks | [1] |
| Enlicitide | CORALreef HeFH (Phase 3) | Heterozygous Familial Hypercholesterolemia (HeFH) | 20 mg once daily | 59.4% at 24 weeks | [5][6] |
| Enlicitide (MK-0616) | Phase 2b | Hypercholesterolemia | 30 mg once daily | 60.9% at 8 weeks | [7][8][9][10][11] |
Table 2: Impact on Atherosclerotic Plaque
| Drug | Trial | Primary Endpoint | Result | Citation |
| Evolocumab | GLAGOV | Change in Percent Atheroma Volume (PAV) | -0.95% with Evolocumab vs. +0.05% with placebo | [3][4] |
| Patients with Plaque Regression | 64.3% with Evolocumab vs. 47.3% with placebo | [3][4][12][13] |
Note: As of the latest available data, plaque regression studies for enlicitide have not been published.
Safety and Tolerability
Table 3: Overview of Adverse Events
| Drug | Trial | Common Adverse Events | Serious Adverse Events | Citation |
| Evolocumab | OSLER-1 & OSLER-2 (Long-term) | Nasopharyngitis, upper respiratory tract infection, influenza, headache. | Yearly rates (6.9%-7.9%) comparable to standard of care. | [14][15][16] |
| Enlicitide (MK-0616) | Phase 2b | Similar proportion of adverse events to placebo (39.5%-43.4% vs. 44.0%). | No serious adverse events considered related to the drug. | [7][8][9][11] |
| Enlicitide | CORALreef Lipids (Phase 3) | Overall safety profile was comparable to placebo. | Not specified in detail in initial reports. | [1] |
Experimental Protocols
Evolocumab: FOURIER Trial Protocol
The F urther Cardiovascular OU tcomes R esearch with PCSK9 I nhibition in Subjects with E levated R isk (FOURIER) trial was a randomized, double-blind, placebo-controlled study.
-
Objective: To determine if evolocumab added to statin therapy reduces major cardiovascular events.
-
Participants: 27,564 patients with established atherosclerotic cardiovascular disease and LDL-C levels ≥70 mg/dL on an optimized statin regimen.[2]
-
Intervention: Patients were randomized 1:1 to receive subcutaneous injections of either evolocumab (140 mg every two weeks or 420 mg monthly) or matching placebo.[2]
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[2]
-
Key Secondary Endpoint: A composite of cardiovascular death, myocardial infarction, or stroke.[2]
-
Duration: Median follow-up of 2.2 years.[2]
Enlicitide (MK-0616): Phase 2b Trial Protocol
This was a randomized, double-blind, placebo-controlled, multicenter trial.
-
Objective: To evaluate the efficacy and safety of different doses of oral MK-0616.[11]
-
Participants: 381 adults with hypercholesterolemia, with a history of or risk factors for ASCVD.[9][11]
-
Intervention: Participants were randomized 1:1:1:1:1 to receive either placebo or one of four doses of MK-0616 (6 mg, 12 mg, 18 mg, or 30 mg) administered orally once daily for 8 weeks.[9][11]
-
Primary Endpoint: Percent change from baseline in LDL-C at week 8.[9][11]
-
Safety Follow-up: Participants were monitored for an additional 8 weeks after the treatment period.[11]
Conclusion
Evolocumab has established a high benchmark for efficacy and safety as an injectable PCSK9 inhibitor, demonstrating robust LDL-C reduction and proven benefits in cardiovascular outcomes and plaque regression. The emerging class of oral small-molecule PCSK9 inhibitors, represented by enlicitide, shows promise in delivering comparable LDL-C lowering efficacy in a more convenient oral dosage form.[1][17] Phase 3 data for enlicitide confirm its potent LDL-C-lowering effects and favorable safety profile, positioning it as a potential future alternative to injectable therapies.[1][18] The successful development of an oral PCSK9 inhibitor could significantly alter the treatment landscape for hypercholesterolemia, offering a new, accessible option for a broader range of patients. Further long-term cardiovascular outcomes data from the CORALreef Outcomes trial will be crucial in defining the ultimate role of enlicitide in clinical practice.
References
- 1. merck.com [merck.com]
- 2. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo | tctmd.com [tctmd.com]
- 3. Effect of Evolocumab on Progression of Coronary Disease in Statin-Treated Patients: The GLAGOV Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Evolocumab on Progression of Coronary Disease in Statin-Treated Patients - The GLAGOV Randomized Clinical Trial [natap.org]
- 5. hfsa.org [hfsa.org]
- 6. pharmacally.com [pharmacally.com]
- 7. msd.com [msd.com]
- 8. Efficacy and safety of the oral PCSK9 inhibitor MK-0616: a phase 2b randomized controlled trial [natap.org]
- 9. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 10. Oral PCSK9 inhibitor substantially reduces cholesterol in phase 2 trial | EurekAlert! [eurekalert.org]
- 11. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Global Assessment of Plaque Regression With a PCSK9 Antibody as Measured by Intravascular Ultrasound - American College of Cardiology [acc.org]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Long-term safety, tolerability, and efficacy of evolocumab in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Long-Term Efficacy and Safety of Evolocumab in Patients With Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. merck.com [merck.com]
Assessing the Specificity of PCSK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has revolutionized the management of hypercholesterolemia. PCSK9 reduces the number of low-density lipoprotein receptors (LDLRs) on the surface of liver cells by targeting them for degradation. Inhibition of PCSK9 has thus emerged as a powerful strategy to lower LDL cholesterol (LDL-C) levels. This guide provides a comparative assessment of different classes of PCSK9 inhibitors, with a focus on their specificity and mechanism of action.
Mechanism of Action: A Visual Overview
The following diagram illustrates the central role of PCSK9 in LDL receptor regulation and the points of intervention for different inhibitor classes.
Comparative Analysis of PCSK9 Inhibitors
The specificity of a PCSK9 inhibitor is paramount to ensure that it primarily interacts with its intended target, minimizing off-target effects. The following tables provide a comparative overview of the leading PCSK9 inhibitor classes.
Table 1: Performance and Specificity of PCSK9 Inhibitors
| Inhibitor Class | Representative Drug(s) | Mechanism of Action | Binding Affinity (Kd) to PCSK9 | IC50 | LDL-C Reduction |
| Monoclonal Antibody | Evolocumab (Repatha®) | Binds to circulating PCSK9, preventing its interaction with LDLR. | ~4 pM (human PCSK9)[2] | 2.08 nM (PCSK9-LDLR binding)[2] | 55-75%[3] |
| Monoclonal Antibody | Alirocumab (Praluent®) | Binds to circulating PCSK9, preventing its interaction with LDLR. | ~0.58 nM (human PCSK9) | ~0.6 mg/L (~4 nM) for free PCSK9 suppression | 40-70%[3] |
| siRNA | Inclisiran (Leqvio®) | Inhibits the synthesis of PCSK9 in hepatocytes by RNA interference. | N/A (targets mRNA) | N/A | ~50%[4] |
| Small Molecule | NYX-PCSK9i (representative) | Disrupts the PCSK9-LDLR protein-protein interaction. | 2.50 µM | 323 nM (PCSK9-LDLR binding)[5] | Up to 57% in animal models[5] |
Table 2: Off-Target and Safety Profile
| Inhibitor Class | Representative Drug(s) | Known Off-Target Effects | Common Adverse Events |
| Monoclonal Antibody | Evolocumab, Alirocumab | Generally considered highly specific with minimal off-target binding. No significant, consistent off-target effects have been reported in major clinical trials.[6][7][8][9] | Injection site reactions, nasopharyngitis, influenza-like illness, myalgia.[6][7][8] |
| siRNA | Inclisiran | Highly specific for PCSK9 mRNA due to complementary base pairing. The GalNAc conjugation ensures liver-specific delivery, minimizing systemic off-target potential.[2][4][10][11] | Injection site reactions, arthralgia, urinary tract infection, diarrhea, bronchitis.[12] |
| Small Molecule | NYX-PCSK9i (representative) | Off-target profile not extensively published. Small molecules have a higher potential for off-target effects compared to antibodies and siRNA, requiring comprehensive screening. | Data from clinical trials are not available. Preclinical studies in mice indicated a good safety profile.[5] |
Experimental Protocols for Specificity Assessment
Assessing the specificity of a PCSK9 inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo models.
Biochemical Assays
-
PCSK9-LDLR Binding Assay:
-
Objective: To quantify the inhibitor's ability to disrupt the interaction between PCSK9 and the LDLR's epidermal growth factor-like repeat A (EGF-A) domain.
-
Method (ELISA-based):
-
Coat a 96-well plate with recombinant LDLR-EGF-A domain.
-
Block non-specific binding sites.
-
Pre-incubate a fixed concentration of biotinylated or His-tagged recombinant human PCSK9 with varying concentrations of the inhibitor.
-
Add the PCSK9-inhibitor mixture to the coated plate and incubate.
-
Wash away unbound proteins.
-
Add streptavidin-HRP or anti-His-HRP conjugate and incubate.
-
Wash and add a chemiluminescent or colorimetric substrate.
-
Measure the signal, which is inversely proportional to the inhibitor's potency. Calculate the IC50 value from the dose-response curve.
-
-
-
Off-Target Specificity Screening:
-
Objective: To determine if the inhibitor interacts with other proteins, particularly other proteases or kinases.
-
Method (e.g., Kinase Panel Screening):
-
The test compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of purified human kinases.
-
The activity of each kinase is measured in the presence and absence of the compound.
-
The percentage of inhibition for each kinase is calculated. Significant inhibition of kinases other than the intended target indicates off-target activity.
-
-
Cell-Based Assays
-
Cellular LDL Uptake Assay:
-
Objective: To measure the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL-C by liver cells.
-
Method:
-
Culture human hepatocyte-derived cells (e.g., HepG2) in a 96-well plate.
-
Treat the cells with the PCSK9 inhibitor at various concentrations for a specified period.
-
Add fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL) to the cell culture medium.
-
Incubate to allow for LDL uptake.
-
Wash the cells to remove extracellular fluorescent LDL.
-
Quantify the intracellular fluorescence using a plate reader or high-content imaging system. An increase in fluorescence indicates enhanced LDL uptake.
-
-
-
LDLR Protein Expression Analysis:
-
Objective: To directly measure the effect of the inhibitor on the levels of LDLR protein on the cell surface or in total cell lysates.
-
Method (Western Blot):
-
Treat HepG2 cells with the inhibitor in the presence of exogenously added recombinant PCSK9.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific for the LDLR.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the LDLR band. An increase in the intensity of the LDLR band indicates that the inhibitor is protecting the receptor from PCSK9-mediated degradation.
-
-
Logical Relationship of PCSK9 Inhibitors
The different classes of PCSK9 inhibitors target the PCSK9 pathway at distinct points, offering various therapeutic strategies.
Conclusion
The assessment of specificity is a critical component in the development and evaluation of any PCSK9 inhibitor. Monoclonal antibodies and siRNA therapies have demonstrated high specificity for their respective targets, leading to robust clinical efficacy and favorable safety profiles. Small molecule inhibitors offer the advantage of oral bioavailability but require thorough characterization to ensure on-target activity and minimal off-target effects. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel PCSK9 inhibitors, enabling a comprehensive understanding of their performance and potential for clinical translation. While data on PCSK9-IN-29 remains limited in the public domain, the methodologies described here are applicable for its future characterization and comparison with existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of PCSK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amgen.com [amgen.com]
- 9. Lowering LDL Levels With Repatha® (Evolocumab) Did Not Adversely Affect Cognitive Function In Landmark Phase 3 Study [prnewswire.com]
- 10. benchchem.com [benchchem.com]
- 11. ahajournals.org [ahajournals.org]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PCSK9-IN-29
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of PCSK9-IN-29, a research-grade lipid-lowering agent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific hazard information for this compound is not fully detailed in publicly available safety data sheets (SDS), general best practices for handling chemical inhibitors should be strictly followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If irritation develops, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, like other research-grade chemicals, must be managed as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1][2] Never dispose of chemical waste down the drain or in regular trash.[3]
1. Waste Identification and Classification:
-
Treat all unused this compound, contaminated materials (e.g., pipette tips, gloves, empty vials), and solutions containing the compound as hazardous chemical waste.[1][2]
-
Consult your institution's EHS department for specific waste classification codes.
2. Waste Segregation:
-
Proper segregation is crucial to prevent dangerous chemical reactions.[4][5]
-
Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizers.[5]
-
Collect solid waste (e.g., contaminated labware) and liquid waste in separate, designated containers.[4]
3. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[4][6]
-
The container must be in good condition, with a secure-fitting lid.[6]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[6][7] Do not use chemical abbreviations.[6]
4. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, under the control of the generator.[3][7]
-
The storage area should be away from regular lab traffic and have secondary containment to control potential spills.[2][6]
-
Keep the waste container closed at all times, except when adding waste.[3][5][6]
5. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal service to schedule a pickup.[3][8]
-
Do not attempt to transport hazardous waste off-site yourself.[2]
-
Follow all institutional procedures for waste manifest documentation.[7]
Management of Empty Containers
Empty containers that held this compound must also be managed carefully.
-
If the container held what is classified as an "acutely hazardous waste" (P-listed), it must be triple-rinsed with a suitable solvent.[2][6] The rinsate must be collected and disposed of as hazardous waste.[2][6]
-
For non-acutely hazardous waste containers, empty them as much as possible, deface the original label, and dispose of them according to your institution's guidelines, which may allow for disposal as regular trash after thorough rinsing.[2][6]
Quantitative Waste Management Guidelines
The following table summarizes key quantitative limits for hazardous waste accumulation, which are important for regulatory compliance. These are general guidelines and may vary based on local regulations and institutional policies.
| Generator Category | On-site Accumulation Time Limit | Maximum On-site Accumulation Quantity |
| Large Quantity Generator (LQG) | 90 days[9] | No limit |
| Small Quantity Generator (SQG) | 180 days[9] | 6,000 kg (13,200 lbs) |
| Very Small Quantity Generator (VSQG) | No time limit (recommended to dispose of annually) | 1,000 kg (2,200 lbs) of hazardous waste; 1 kg (2.2 lbs) of acute hazardous waste |
Note: Generator status is determined by the total amount of hazardous waste generated per month.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to this comprehensive disposal plan, laboratories can ensure the safe management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and environmental guidelines.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. crystal-clean.com [crystal-clean.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
